methyl 8-methylquinoline-5-carboxylate CAS registry number
An In-Depth Technical Guide to Methyl 8-Methylquinoline-5-carboxylate (CAS: 82967-38-2) Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl 8-Methylquinoline-5-carboxylate (CAS: 82967-38-2)
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials.[1][2][3] Its unique electronic properties and ability to coordinate with metal ions have made it a privileged structure in drug design.[4] This guide focuses on a specific, functionally rich derivative: Methyl 8-methylquinoline-5-carboxylate. As a bifunctional molecule featuring both a methyl group and a methyl ester on the quinoline core, it serves as a highly versatile building block for the synthesis of more complex molecules. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthetic protocol, characterization workflow, and its significance in scientific research.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any rigorous scientific investigation. Methyl 8-methylquinoline-5-carboxylate is unambiguously identified by its CAS Registry Number, 82967-38-2.[5][6]
Direct experimental data for this specific molecule is sparse; however, we can predict its properties based on the well-characterized parent compound, 8-methylquinoline, and general principles of organic chemistry.
Property
Predicted Value
Rationale / Comparison
Appearance
White to pale yellow solid
The addition of the polar carboxylate group increases intermolecular forces compared to the parent 8-methylquinoline, which is a liquid.[7]
Melting Point
> 80 °C
Expected to be significantly higher than 8-methylquinoline (-80 °C) due to increased crystallinity and polarity.
Boiling Point
> 250 °C
The boiling point of 8-methylquinoline is ~248 °C. The increased molecular weight and polarity will raise this value.[7]
Solubility
Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water.
Typical for moderately polar organic esters.
logP
2.33
This calculated value suggests moderate lipophilicity.[8]
The structure of Methyl 8-methylquinoline-5-carboxylate is foundational to its reactivity and function.
Caption: Chemical structure of methyl 8-methylquinoline-5-carboxylate.
Synthesis and Characterization
While direct synthesis routes for this exact molecule are not widely published, a robust and logical pathway can be designed based on classical and modern organic chemistry principles. The most reliable approach involves a Skraup-type synthesis to construct the quinoline core, followed by standard esterification.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from 3-amino-4-methylbenzoic acid.
Step 1: Skraup Synthesis of 8-Methylquinoline-5-carboxylic acid. This classic reaction uses glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent to form the quinoline ring system from an aniline derivative.[9] The methyl and carboxylic acid groups on the starting aniline direct the cyclization to form the desired substituted quinoline.
Step 2: Fischer Esterification. The resulting carboxylic acid is converted to its methyl ester using methanol in the presence of a catalytic amount of strong acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent esterification.
Step 1: Synthesis of 8-Methylquinoline-5-carboxylic acid
Rationale: The Skraup synthesis is a powerful method for creating the quinoline core. Careful control of temperature is critical as the reaction is highly exothermic.
Procedure:
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add 96% sulfuric acid (60 mL).
To the stirred acid, add 3-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) in portions, ensuring the temperature does not exceed 120°C.
Add glycerol (27.6 g, 0.3 mol) to the mixture.
Slowly add a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate) (0.25 mol) over 30 minutes.
Heat the mixture to 130-140°C and maintain for 4-5 hours. The reaction mixture will become dark and viscous.
Allow the mixture to cool to room temperature, then carefully pour it onto 500 g of crushed ice.
Neutralize the acidic solution with concentrated sodium hydroxide solution until pH 6-7 is reached. The crude product will precipitate.
Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to yield 8-methylquinoline-5-carboxylic acid.[10]
Step 2: Esterification to Methyl 8-methylquinoline-5-carboxylate
Rationale: Fischer esterification is a straightforward and high-yielding method for converting carboxylic acids to methyl esters. Using methanol as the solvent drives the equilibrium towards the product.
Procedure:
Suspend the dried 8-methylquinoline-5-carboxylic acid (18.7 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 8-methylquinoline-5-carboxylate.
Characterization Workflow
Confirming the identity and purity of the final product is paramount. A multi-technique approach is required.
chemical structure and physical properties of methyl 8-methylquinoline-5-carboxylate
Advanced Profiling and Synthetic Workflows for Methyl 8-methylquinoline-5-carboxylate Executive Summary As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, selecting...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Profiling and Synthetic Workflows for Methyl 8-methylquinoline-5-carboxylate
Executive Summary
As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, selecting the right molecular scaffold is paramount. Methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2)[1] is a highly versatile, bifunctional heterocyclic building block. Characterized by an electron-deficient quinoline core, an activating 8-methyl group, and a functionalizable 5-methyl ester, this compound serves as a critical substrate in both cutting-edge C–H activation methodologies[2] and the late-stage synthesis of macrocyclic therapeutics[3].
This technical guide dissects the physicochemical rationale behind its utility, provides self-validating protocols for its de novo synthesis, and explores its downstream applications.
Structural and Physicochemical Profiling
Understanding the physical properties of a scaffold is the first step in predicting its behavior in both the reaction flask and biological systems. The data summarized below highlights why this specific quinoline derivative is highly prized in medicinal chemistry.
Table 1: Physicochemical Properties and Causality Analysis
The quinoline nitrogen and ester oxygens provide essential electrostatic interaction points for target engagement.
Synthetic Methodologies and Mechanistic Workflows
To ensure absolute trustworthiness and reproducibility, the synthesis of methyl 8-methylquinoline-5-carboxylate must be treated as a self-validating system. The most robust route involves the de novo construction of the quinoline core via a Skraup reaction[5], followed by a highly efficient esterification.
Protocol 1: Skraup Synthesis of 8-Methylquinoline-5-carboxylic acid
Objective: Construct the aromatic quinoline core from an aniline derivative.
Causality of Reagents: Glycerol acts as the carbon source, undergoing in situ acid-catalyzed dehydration to form the reactive electrophile, acrolein. Nitrobenzene is strictly required as a mild, stoichiometric oxidant; without it, the reaction stalls at the unstable dihydroquinoline intermediate. Sulfuric acid serves a dual purpose: dehydrating the glycerol and catalyzing the subsequent Michael addition and cyclization.
Step-by-Step Procedure:
In a 500 mL round-bottom flask equipped with a robust reflux condenser, sequentially add 3-amino-4-methylbenzoic acid (1.0 eq), glycerol (3.5 eq), and nitrobenzene (0.6 eq)[5].
Critical Step: Cool the flask to 0 °C. Add concentrated H₂SO₄ (4.0 eq) dropwise. Causality: The dehydration of glycerol is highly exothermic; rapid addition will lead to uncontrolled polymerization and tar formation.
Gradually heat the mixture to 140–150 °C and maintain reflux for 5 hours.
Cool the dark mixture to room temperature, pour over crushed ice, and slowly adjust the pH to ~4 using aqueous ammonia to precipitate the intermediate carboxylic acid.
Filter and wash sequentially with cold water and ethyl acetate to remove unreacted nitrobenzene.
Validation Checkpoint: Perform LC-MS analysis on the isolated solid. The presence of a sharp [M+H]⁺ peak at m/z 188.07 validates successful cyclization and complete aromatization. Do not proceed to esterification if the dihydro-mass (m/z 190) is detected.
Protocol 2: Conversion to Methyl 8-methylquinoline-5-carboxylate
Objective: Protect the carboxylic acid as a methyl ester to enhance solubility and provide a handle for late-stage coupling.
Causality of Reagents: Thionyl chloride (SOCl₂) is utilized in anhydrous methanol. Rather than relying on a reversible Fischer esterification that requires water removal, SOCl₂ generates a highly reactive acyl chloride intermediate in situ, driving the reaction unidirectionally to 100% conversion.
Step-by-Step Procedure:
Suspend the 8-methylquinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under a dry N₂ atmosphere.
Cool the suspension to 0 °C and add SOCl₂ (1.5 eq) dropwise. Causality: Dropwise addition safely controls the vigorous evolution of SO₂ and HCl gases.
Heat the mixture to a gentle reflux (65 °C) for 12 hours.
Concentrate the reaction mixture in vacuo to remove excess methanol and residual HCl.
Quench the residue with saturated aqueous NaHCO₃ until gas evolution ceases, then extract three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
Validation Checkpoint: Acquire a ¹H NMR spectrum (400 MHz, CDCl₃). The definitive validation of success is the appearance of a sharp, intense singlet at approximately δ 3.95 ppm, integrating to exactly 3 protons. This confirms the covalent installation of the methoxy group[6][7].
Advanced Downstream Applications
A. Palladium-Catalyzed Electrochemical C–H Acetoxylation
Methyl 8-methylquinoline-5-carboxylate is a premier substrate for modern C–H functionalization. In these advanced protocols, the quinoline nitrogen is not a passive structural element; it acts as a powerful directing group. It coordinates to Palladium(II) catalysts, bringing the metal center into precise spatial proximity with the C(sp³)–H bonds of the 8-methyl group. Recent breakthroughs have utilized electrochemical oxidation in a divided cell to turn over the Pd(0) catalyst back to Pd(II), entirely eliminating the need for toxic, stoichiometric chemical oxidants like silver acetate or benzoquinone[2][8].
B. Synthesis of Macrocyclic CFTR Modulators
In the realm of drug development, this scaffold is heavily utilized in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[3]. CFTR correctors and potentiators are designed to rescue the folding and trafficking of mutant proteins (such as the F508del mutation) to the cell surface[9]. The 5-carboxylate group serves as a reliable protecting group during early synthetic steps. In the final stages, it is saponified back to the carboxylic acid and subjected to peptide coupling with complex functionalized amines, ultimately closing the ring to form highly potent macrocyclic therapeutics[3][9].
Visualizing the Chemical Workflow
Workflow detailing the synthesis and downstream applications of the target quinoline scaffold.
References
Molport Database: methyl 8-methylquinoline-5-carboxylate | 82967-38-2. Available at: 1
ChemScene: 82967-38-2 | Methyl 8-methylquinoline-5-carboxylate Physicochemical Data. Available at: 4
Organic Letters (ACS Publications): Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation. Available at: 2
Canadian Science Publishing: Mass spectra of some deuterium labelled dimethylquinolines (Skraup Synthesis). Available at:5
Google Patents (WO2022194399A1): Macrocycles en tant que modulateurs de cftr. Available at:3
Google Patents (WO2024056791A1): Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators. Available at: 9
Guidechem / Bidepharm: NMR and Analytical Data for 82967-38-2. Available at: 6
An In-depth Technical Guide to Methyl 8-Methylquinoline-5-carboxylate: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 8-methylquinoline-5-carboxylate, a heterocyclic compound with significant potential in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl 8-methylquinoline-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the absence of a publicly available, downloadable Safety Data Sheet (SDS), this document synthesizes critical safety and handling information based on the known properties of quinoline derivatives and provides a framework for its application in a research setting.
Section 1: Compound Overview and Significance
Methyl 8-methylquinoline-5-carboxylate (CAS No. 82967-38-2) belongs to the quinoline class of compounds.[1] Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[2][3] These compounds are recognized for their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] The unique chemical structure of the quinoline nucleus allows for extensive modification, making it a "privileged scaffold" for drug discovery.[2][5] The introduction of methyl and carboxylate groups at specific positions, as in methyl 8-methylquinoline-5-carboxylate, can significantly influence its biological activity and physical properties, making it a compound of interest for developing novel therapeutics.[6]
Table 1: Physicochemical Properties of Methyl 8-Methylquinoline-5-carboxylate
Section 2: Understanding the Safety Data Sheet (SDS) - A Framework for Quinoline Derivatives
2.1 Anticipated GHS Hazard Classifications
Based on the GHS classifications for related compounds like 8-methylquinoline and other substituted quinolines, the following hazards can be anticipated for methyl 8-methylquinoline-5-carboxylate.[7][8][9]
Table 2: Anticipated GHS Hazard Classifications
Hazard Class
Hazard Statement
Precautionary Statement Examples
Acute Toxicity (Oral, Dermal)
H302: Harmful if swallowed. H312: Harmful in contact with skin.
P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.[8][10][11]
Skin Corrosion/Irritation
H315: Causes skin irritation.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][8][12]
Serious Eye Damage/Irritation
H319: Causes serious eye irritation.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][12]
Specific Target Organ Toxicity (Single Exposure)
H335: May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][12]
Carcinogenicity/Mutagenicity
H350: May cause cancer. H341: Suspected of causing genetic defects.
P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[11][13]
2.2 Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following engineering controls and PPE are essential.
Engineering Controls : Always handle methyl 8-methylquinoline-5-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][13] Eyewash stations and safety showers must be readily accessible.[14]
Personal Protective Equipment (PPE) :
Eye and Face Protection : Wear chemical safety goggles or a face shield.[7]
Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Change gloves immediately if they become contaminated.
Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[15]
Caption: Core components of the safe handling protocol.
Section 3: Experimental Protocols and Workflows
Given its structure, methyl 8-methylquinoline-5-carboxylate can be utilized in various synthetic and biological applications.
3.1 General Protocol for Use in a Chemical Reaction
This protocol outlines a general workflow for using the compound as a reactant or building block in a synthetic procedure.
Preparation :
Ensure all glassware is clean, dry, and free of contaminants.
Set up the reaction apparatus in a chemical fume hood.
Prepare all necessary reagents and solvents.
Reaction Setup :
Under an inert atmosphere (e.g., argon or nitrogen), add the required solvent to the reaction vessel.
Carefully weigh and add methyl 8-methylquinoline-5-carboxylate to the vessel.
Add other reactants and catalysts as required by the specific synthetic route.
Reaction Monitoring :
Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification :
Once the reaction is complete, quench the reaction mixture using an appropriate method.
Perform an extraction to isolate the crude product.
Purify the product using techniques like column chromatography, recrystallization, or distillation.
Characterization :
Confirm the identity and purity of the final product using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A typical synthetic workflow.
3.2 Protocol for In Vitro Biological Screening
This protocol provides a framework for assessing the biological activity of methyl 8-methylquinoline-5-carboxylate in a cell-based assay.
Compound Preparation :
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
Perform serial dilutions to obtain the desired test concentrations.
Cell Culture :
Culture the target cells in an appropriate medium and maintain them in a sterile incubator.
Seed the cells into microplates at a predetermined density.
Treatment :
Add the various concentrations of the compound to the cells.
Include positive and negative controls in the experimental design.
Incubation :
Incubate the treated cells for a specified period.
Assay :
Perform the desired assay to measure the biological endpoint (e.g., cell viability, enzyme activity, gene expression).
Data Analysis :
Analyze the data to determine key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Section 4: Potential Research Applications
The structural features of methyl 8-methylquinoline-5-carboxylate suggest its potential utility in several areas of research and development.
Drug Discovery : As a quinoline derivative, this compound can serve as a scaffold for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, malaria, and bacterial infections.[2][4][6] The methyl and carboxylate groups offer sites for further chemical modification to optimize pharmacological properties.
Materials Science : Quinoline-based compounds have applications in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors.[16] The specific substitution pattern of this molecule may impart unique photophysical or electrochemical properties.
Chemical Biology : This compound can be used as a chemical probe to study biological pathways or as a starting material for the synthesis of more complex molecular tools.
Section 5: Obtaining the Official Safety Data Sheet
It is imperative for any laboratory planning to use methyl 8-methylquinoline-5-carboxylate to obtain the official Safety Data Sheet directly from the supplier. This document will provide the most accurate and up-to-date information regarding the specific hazards and handling requirements for the compound as supplied. Potential suppliers include ChemScene.[1]
References
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
Springer. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
Journal of Drug Delivery & Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
NextSDS. methyl 5-methylquinoline-8-carboxylate — Chemical Substance Information. [Link]
Comprehensive Technical Guide: Molecular Weight and Exact Mass of Methyl 8-methylquinoline-5-carboxylate
Executive Summary In modern drug development and synthetic chemistry, the precise characterization of molecular entities is foundational to ensuring safety, efficacy, and intellectual property protection. This whitepaper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic chemistry, the precise characterization of molecular entities is foundational to ensuring safety, efficacy, and intellectual property protection. This whitepaper provides an in-depth technical analysis of methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2)[1]. We delineate the critical distinctions between its average molecular weight and exact monoisotopic mass, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for rigorous structural confirmation.
Structural Identity and Chemical Properties
Methyl 8-methylquinoline-5-carboxylate is a heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates.
Structural Features: The molecule consists of a quinoline core substituted with a methyl group at the 8-position and a methyl ester moiety at the 5-position.
Chemical Behavior: The presence of the quinoline nitrogen provides a basic center (hydrogen bond acceptor), which is highly relevant for both its pharmacological targeting and its behavior during mass spectrometric ionization.
Theoretical Framework: Molecular Weight vs. Exact Mass
A common pitfall in early-stage analytical workflows is the conflation of average molecular weight with exact mass. Understanding the causality behind why we select specific mass values is critical for experimental design.
Average Molecular Weight (201.22 g/mol ): This value is calculated using the weighted average of the naturally occurring isotopes of each element. It is the macroscopic value used by medicinal chemists for stoichiometric calculations during synthesis (e.g., weighing reagents)[3].
Exact Monoisotopic Mass (201.0789 Da): This is the calculated mass of the molecule containing only the most abundant isotope of each atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS), instruments such as Orbitraps or Quadrupole Time-of-Flight (Q-TOF) analyzers measure the exact mass of individual ions[4].
Causality in Analytical Choices: Why do we rely on exact mass? In complex matrices or complex synthetic mixtures, multiple compounds can share the same nominal mass (isobars). By measuring the exact mass to within a 5 parts-per-million (ppm) error threshold, we can unambiguously determine the elemental composition and eliminate false positives, a mandatory requirement for metabolite identification and regulatory submissions[3].
Quantitative Data Summary
To ensure absolute clarity in instrument calibration and data processing, the theoretical mass calculations are summarized below.
Element
Most Abundant Isotope
Exact Mass (Da)
Quantity
Total Exact Mass Contribution (Da)
Average Atomic Weight ( g/mol )
Carbon (C)
¹²C
12.000000
12
144.000000
12.011
Hydrogen (H)
¹H
1.007825
11
11.086075
1.008
Nitrogen (N)
¹⁴N
14.003074
1
14.003074
14.007
Oxygen (O)
¹⁶O
15.994915
2
31.989830
15.999
Total
Exact Mass: 201.078979 Da
MW: 201.22 g/mol
Note: For positive ion mode electrospray ionization (ESI+), the target ion is typically the protonated adduct [M+H]⁺. Adding the exact mass of a proton (1.007276 Da) yields a theoretical target m/z of 202.0863 .
To empirically confirm the exact mass of methyl 8-methylquinoline-5-carboxylate, the following step-by-step HRMS protocol must be executed. This protocol is designed as a self-validating system , incorporating internal checks to guarantee data integrity.
Step 1: Sample Preparation
Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid is added not just as a buffer, but as a proton donor. It forces the basic quinoline nitrogen into its protonated state in solution, drastically increasing the ionization efficiency and sensitivity in ESI+ mode.
Step 2: UHPLC Separation
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
Causality: Even if the sample is pure, liquid chromatography is essential to separate the analyte from potential ion-suppressing salts or isobaric synthetic impurities (such as structural isomers) before they enter the mass spectrometer.
Step 3: Ionization and Lock-Mass Calibration (Self-Validation)
Action: Operate the ESI source in positive mode. Simultaneously infuse a known lock-mass compound (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2766 Da) via a secondary reference sprayer.
Causality: Environmental fluctuations (temperature, electronics) cause slight mass drifts in TOF and Orbitrap analyzers. The continuous measurement of the lock-mass acts as an internal self-validation mechanism. The software recalculates the calibration curve in real-time. If the lock-mass deviates by >2 ppm, the system automatically flags the run, preventing the reporting of inaccurate data[3].
Step 4: Data Processing
Action: Extract the ion chromatogram (EIC) for m/z 202.0863 with a narrow extraction window of ± 5 ppm.
Validation: Confirm that the isotopic pattern matches the theoretical distribution (e.g., the M+1 peak representing the natural 1.1% abundance of ¹³C).
Workflow Visualization
HRMS workflow for exact mass validation of methyl 8-methylquinoline-5-carboxylate.
Conclusion
The distinction between the average molecular weight (201.22 g/mol ) and the exact mass (201.0789 Da) of methyl 8-methylquinoline-5-carboxylate is not merely academic; it dictates the analytical methodologies used in pharmaceutical development. By employing a self-validating HRMS workflow equipped with continuous lock-mass calibration, researchers can confidently verify the elemental composition of this quinoline derivative, ensuring high-fidelity data for downstream drug discovery applications.
References
ChemScene.
MolPort.
Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
An In-Depth Technical Guide to the Structural Elucidation of Methyl 8-Methylquinoline-5-carboxylate: A Hypothetical Case Study in Synthesis and X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals. Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer and anti-inflammatory roles.[1][2][3][4][5] The specific substitution patterns on the quinoline ring system allow for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 8-methylquinoline-5-carboxylate, a derivative of this important heterocyclic family, represents a molecule of significant interest for its potential applications in drug discovery and materials science.
This technical guide presents a comprehensive, albeit hypothetical, workflow for the synthesis, crystallization, and structural elucidation of methyl 8-methylquinoline-5-carboxylate via single-crystal X-ray diffraction. As of the time of this writing, the specific crystal structure for this compound is not publicly available. Therefore, this document serves as an expert-guided protocol and a framework for the characterization of this and similar novel quinoline derivatives, grounded in established chemical principles and crystallographic practices.
Part 1: Synthesis of Methyl 8-Methylquinoline-5-carboxylate
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup-Doebner-Von Miller, Conrad-Limpach-Knorr, or Friedländer syntheses.[6] For the target molecule, a plausible and efficient route involves a multi-step synthesis starting from commercially available precursors. The following protocol is a representative example.
Experimental Protocol: Synthesis
A generalized workflow for the synthesis is outlined below. This protocol is based on common synthetic strategies for quinoline carboxylic acid esters.[6][7][8]
Step 1: Synthesis of 8-methylquinoline-5-carboxylic acid. This can be achieved through a cyclization reaction, for instance, a modified Doebner-von Miller reaction using an appropriate aniline precursor.
Step 2: Esterification. The resulting carboxylic acid is then esterified to yield the methyl ester.
Part 2: Single-Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis. The process involves the slow and controlled precipitation of a solid from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, repeating lattice.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
The slow evaporation method is a common and effective technique for growing single crystals of small organic molecules.[9][10][11]
Solvent Selection: Dissolve the purified methyl 8-methylquinoline-5-carboxylate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a near-saturated solution. The ideal solvent is one in which the compound is moderately soluble.[12]
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
Crystallization: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to a few weeks.
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop or a fine needle.
Part 3: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[13]
Experimental Workflow
The process from data collection to a refined crystal structure follows a well-defined workflow.
Detailed Steps in X-ray Crystallography
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[14]
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams (reflections).[15][16] This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecule's structure.
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[13]
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Part 4: Expected Crystal Structure and Molecular Geometry
While the specific crystal structure of methyl 8-methylquinoline-5-carboxylate is not available, we can infer its likely structural features based on related compounds, such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate.[17]
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for methyl 8-methylquinoline-5-carboxylate, based on typical values for small organic molecules.
Parameter
Expected Value
Chemical formula
C₁₂H₁₁NO₂
Formula weight
201.22
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
~ 7-10
b (Å)
~ 5-8
c (Å)
~ 15-20
β (°)
~ 95-105
Volume (ų)
~ 1000-1400
Z
4
Density (calculated) (g/cm³)
~ 1.2-1.4
R-factor
< 0.05
Molecular Geometry and Crystal Packing
The quinoline ring is expected to be essentially planar. The methyl ester group at the 5-position and the methyl group at the 8-position will influence the crystal packing. The planarity of the quinoline system will likely lead to π-π stacking interactions between adjacent molecules in the crystal lattice. Hydrogen bonding is not expected to be a dominant intermolecular force, given the absence of strong hydrogen bond donors. Therefore, the crystal packing will likely be governed by a combination of van der Waals forces and π-π stacking.
Part 5: Significance in Drug Development and Research
Quinoline derivatives are of immense interest to the pharmaceutical industry due to their wide range of biological activities.[2][3][5] They are known to exhibit antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][4] The structural information obtained from X-ray crystallography is invaluable in drug design as it provides a precise understanding of the molecule's three-dimensional shape. This knowledge is crucial for:
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.
Rational Drug Design: Designing more potent and selective drug candidates by modifying the molecular structure.
Understanding Drug-Target Interactions: The crystal structure of a drug molecule can be used in computational docking studies to model its interaction with its biological target.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the synthesis and structural elucidation of methyl 8-methylquinoline-5-carboxylate. By following these established protocols, researchers can effectively synthesize and characterize novel quinoline derivatives, thereby contributing to the development of new therapeutic agents and advanced materials. The detailed structural information provided by single-crystal X-ray diffraction remains a critical component in the journey from a promising molecule to a potential drug.
References
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015, March 26). ResearchGate. [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. [Link]
The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. [Link]
Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Department of Chemistry and Biochemistry, Michigan State University. [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]
Chemical crystallization. (n.d.). SPT Labtech. [Link]
How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry, University of Rochester. [Link]
SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. (n.d.). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
X-ray data processing. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012, August 29). The Journal of Organic Chemistry - ACS Publications. [Link]
A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. [Link]
The preparation method of quinoline carboxylic acid derivative. (n.d.).
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications. [Link]
Elucidating the Mechanism of Action for Methyl 8-Methylquinoline-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Disclaimer: Methyl 8-methylquinoline-5-carboxylate is a novel compound with limited publicly available data on its biological mechanism of action. This guide, therefore, presents a prospective and systematic approach to...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: Methyl 8-methylquinoline-5-carboxylate is a novel compound with limited publicly available data on its biological mechanism of action. This guide, therefore, presents a prospective and systematic approach to elucidate its mechanism, based on a scientifically formulated hypothesis. The protocols and data herein are illustrative and designed to serve as a rigorous framework for investigation by researchers, scientists, and drug development professionals.
Introduction and Core Hypothesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Many quinoline derivatives exert their effects by modulating critical cellular signaling pathways, with a significant number acting as kinase inhibitors.[5][6][7][8] The compound of interest, methyl 8-methylquinoline-5-carboxylate, while not extensively characterized, belongs to this promising class of molecules.
Given the prevalence of kinase inhibition as a mechanism for quinoline-based compounds, this guide will operate on the central hypothesis that methyl 8-methylquinoline-5-carboxylate (hereafter referred to as MQC) functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[9][10][11][12]
This document provides a comprehensive, step-by-step framework to rigorously test this hypothesis, from initial cell viability screening to detailed molecular mechanism validation.
Part 1: Initial Biological Characterization and Target Engagement
The primary objective of this phase is to confirm that MQC possesses cytotoxic or cytostatic activity against cancer cells and to obtain initial evidence of its interaction with the proposed target pathway.
Assessment of Cellular Viability
The first experimental step is to determine the compound's effect on the viability and metabolic activity of cancer cell lines known to have an activated PI3K/Akt pathway (e.g., MCF-7, PC-3, A549). The MTT assay is a reliable and cost-effective colorimetric method for this initial screen.[13][14][15]
Rationale: This assay provides a quantitative measure of the compound's potency (IC50 value), which is essential for determining appropriate concentrations for subsequent mechanistic studies. It establishes that the compound has a biological effect.
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare a serial dilution of MQC (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the MQC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14][15] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[15][16]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[16]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Direct Target Engagement: In Vitro Kinase Assay
To directly test the hypothesis that MQC inhibits PI3K or mTOR kinases, an in vitro kinase assay is essential.[17][18][19][20] This cell-free system isolates the kinase, substrate, and inhibitor, providing direct evidence of target engagement without the complexity of a cellular environment.
Rationale: A positive result in this assay strongly suggests that the compound directly interacts with and inhibits the kinase. This is a critical step to distinguish direct inhibitors from compounds that affect the pathway indirectly.
Detailed Protocol: In Vitro PI3K Kinase Assay (Radiometric)[20][22]
Reagent Preparation:
Kinase: Recombinant human PI3K enzyme.
Substrate: Phosphatidylinositol (PI) as the lipid substrate.
ATP: Adenosine triphosphate, including a tracer amount of radiolabeled [γ-³²P]ATP.
Inhibitor: Serial dilutions of MQC.
Reaction Setup: In a microplate, combine the kinase buffer, PI3K enzyme, PI substrate, and varying concentrations of MQC or a vehicle control.
Initiation: Start the reaction by adding the ATP/[γ-³²P]ATP mixture. Incubate at 30°C for 30-60 minutes.
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
Detection: Spot the reaction mixture onto a membrane (e.g., phosphocellulose paper). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
Measurement: Quantify the amount of ³²P incorporated into the PI substrate using a scintillation counter.
Analysis: Determine the inhibitory activity of MQC by comparing the kinase activity in its presence to the vehicle control, allowing for the calculation of an IC50 value.
Part 2: Elucidation of the Cellular Mechanism
Once initial activity and direct target engagement are established, the next phase focuses on confirming that MQC modulates the PI3K/Akt/mTOR pathway within a cellular context.
Analysis of Pathway Phosphorylation Status
The activation state of the PI3K/Akt/mTOR pathway is controlled by a cascade of phosphorylation events. Western blotting is the gold-standard technique to measure the levels of key phosphorylated proteins, such as p-Akt (Ser473) and p-S6K, which are downstream indicators of pathway activity.[21][22][23][24]
Rationale: A decrease in the phosphorylation of Akt and its downstream targets in MQC-treated cells provides strong evidence that the compound is inhibiting the pathway at or upstream of Akt. Normalizing phosphorylated protein levels to total protein levels is crucial for accurate interpretation.[23]
Hypothetical Data Summary
The following table illustrates expected outcomes from the initial characterization experiments, assuming the core hypothesis is correct.
Assay Type
Cell Line
Parameter Measured
Hypothetical MQC Result
Positive Control (e.g., Alpelisib)
Cell Viability (MTT)
MCF-7
IC50
5.2 µM
0.5 µM
In Vitro Kinase Assay
-
PI3Kα IC50
1.5 µM
0.05 µM
Western Blot
MCF-7
p-Akt (Ser473) Level
75% Reduction
90% Reduction
Detailed Protocol: Western Blot for p-Akt (Ser473)[23][26][27]
Cell Treatment & Lysis: Treat MCF-7 cells with MQC at concentrations around its IC50 value (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin or GAPDH.
Part 3: Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex biological pathways and the experimental strategies used to investigate them.
Diagram 1: The Hypothesized PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates the core signaling cascade that is hypothesized to be inhibited by MQC.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by MQC.
Diagram 2: Overall Experimental Workflow
This flowchart outlines the logical progression of experiments designed to test the central hypothesis.
Caption: A systematic workflow for elucidating MQC's mechanism of action.
Conclusion and Future Directions
This technical guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action for methyl 8-methylquinoline-5-carboxylate. By systematically progressing from broad cellular effects to specific molecular interactions, researchers can build a compelling, evidence-based narrative for the compound's biological function. If the data supports the hypothesis that MQC is a PI3K/Akt/mTOR pathway inhibitor, subsequent studies should focus on determining its kinase selectivity profile, evaluating its effects on cell cycle and apoptosis, and ultimately, assessing its efficacy in preclinical in vivo models. This structured approach ensures a high degree of scientific integrity and provides a clear path forward for the development of this promising quinoline derivative.
References
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors. Expert Opinion on Drug Metabolism & Toxicology. [Link]
The PI3K/Akt/mTOR pathway and inhibitors that target it. ResearchGate. [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ASCO Educational Book. [Link]
thermodynamic stability of methyl 8-methylquinoline-5-carboxylate
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 8-Methylquinoline-5-carboxylate Abstract This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 8-Methylquinoline-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding a molecule's inherent stability is a cornerstone of successful research and development, directly impacting shelf-life, formulation, bioavailability, and safety. This document delineates the structural features of methyl 8-methylquinoline-5-carboxylate that govern its stability, proposes potential degradation pathways based on established chemical principles for the quinoline scaffold, and outlines a multi-faceted approach for its evaluation. We present detailed protocols for both computational and experimental assessment, including Density Functional Theory (DFT), thermal analysis (DSC/TGA), and forced degradation studies. The causality behind each experimental choice is explained to provide a framework for robust and self-validating stability analysis.
Introduction to Thermodynamic Stability in Pharmaceutical Development
Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a critical attribute in drug development.[1] A thermodynamically unstable compound can degrade during manufacturing, storage, or administration, leading to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles. The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Therefore, a thorough understanding of the stability of novel quinoline derivatives like methyl 8-methylquinoline-5-carboxylate is imperative for its potential development.
Methyl 8-methylquinoline-5-carboxylate (CAS No. 82967-38-2) is a small molecule featuring a substituted quinoline core.[2] Its structure combines the aromatic, heterocyclic quinoline system with a methyl ester functional group, both of which present distinct chemical properties that influence its overall stability profile. This guide serves as a proactive assessment of these properties.
Molecular Structure Analysis and Postulated Degradation Pathways
The stability of methyl 8-methylquinoline-5-carboxylate is dictated by its constituent functional groups: the quinoline nucleus, the methyl group at position 8, and the methyl carboxylate group at position 5.
Quinoline Nucleus : The quinoline ring is an aromatic system, which confers a degree of stability. However, it is susceptible to specific modes of degradation. Studies on the degradation of quinoline itself have shown that hydroxylation is a common initial step, often occurring at the 2-position to form a quinolinone, which can be further oxidized.[3][4][5] The electron-rich benzene portion of the ring can also undergo hydroxylation under oxidative stress.[6]
Methyl Ester Group : The ester functional group is the most probable site of instability. It is highly susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. Under aqueous conditions, particularly at non-neutral pH, the ester can hydrolyze to the corresponding carboxylic acid (8-methylquinoline-5-carboxylic acid) and methanol.
Methyl Group : The methyl group at the C8 position is generally stable but can be susceptible to oxidation under harsh conditions, potentially forming a hydroxymethyl or even a carboxylic acid group.
Based on this analysis, two primary degradation pathways can be postulated: hydrolytic degradation of the ester and oxidative degradation of the quinoline ring.
Caption: Potential degradation pathways for methyl 8-methylquinoline-5-carboxylate.
Computational Assessment of Molecular Stability
Before embarking on extensive experimental work, computational methods can provide valuable insights into the intrinsic stability of the molecule. Density Functional Theory (DFT) is a powerful tool for this purpose, as it has been successfully used to investigate the stability of other quinoline derivatives.[7][8]
Key Computational Analyses:
Heat of Formation (ΔHf°): Calculation of the standard enthalpy of formation provides a direct measure of the molecule's thermodynamic stability relative to its constituent elements.
Bond Dissociation Energy (BDE): Calculating the BDE for susceptible bonds, such as the ester C-O bond, can predict the energetic feasibility of degradation pathways like hydrolysis.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical.[8] A small HOMO-LUMO gap can suggest higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for oxidative or hydrolytic attack.
Caption: Workflow for computational stability analysis using DFT.
Experimental Evaluation of Thermodynamic Stability
A combination of thermal analysis and forced degradation studies provides a comprehensive experimental assessment of thermodynamic stability.
Thermal Analysis
Thermal methods are essential for understanding how the material behaves with changes in temperature. They are fundamental for determining handling, storage, and processing parameters.
A. Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point, heat of fusion, and purity of the compound. A sharp, high-temperature melting point is often indicative of a stable crystalline solid. Broad peaks or the appearance of exothermic events before melting can signal decomposition.
Protocol:
Accurately weigh 2-5 mg of methyl 8-methylquinoline-5-carboxylate into an aluminum DSC pan.
Crimp the pan with a lid. An open pan or a pinhole lid may be used if volatilization is expected.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point (e.g., 300 °C).
Record the heat flow versus temperature to generate the thermogram.
B. Thermogravimetric Analysis (TGA)
Purpose: To measure changes in mass as a function of temperature. TGA precisely identifies the temperature at which the compound begins to decompose and lose mass. For a stable compound, significant mass loss should only occur at very high temperatures. A study on a related quinoline-2-carboxylate salt used TG-DTA to determine its melting point and decomposition behavior.[9]
Protocol:
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Place the pan onto the TGA balance.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).
Record the mass loss as a function of temperature.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing in drug development. They intentionally expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradants and elucidate degradation pathways.
Before initiating stress studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be developed. This method must be able to separate the parent compound from all potential degradation products, ensuring that any decrease in the parent peak can be accurately quantified and correlated with the appearance of new impurity peaks.
A. Hydrolytic Stability
Purpose: To assess stability in the presence of water and across a pH range relevant to physiological conditions and potential liquid formulations.
Protocol:
Prepare solutions of the compound (~1 mg/mL) in three media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
Analyze by HPLC-UV/MS to quantify the remaining parent compound and identify any degradants. The primary expected degradant is 8-methylquinoline-5-carboxylic acid.
B. Oxidative Stability
Purpose: To evaluate the compound's susceptibility to oxidation.
Protocol:
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
Analyze aliquots at time points by HPLC-UV/MS. Look for potential N-oxides or hydroxylated species on the quinoline ring.
C. Photostability
Purpose: To determine if the compound degrades upon exposure to light.
Protocol:
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
After the exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.
Caption: Integrated workflow for the experimental stability evaluation.
Data Interpretation and Summary
The data gathered from these experiments should be systematically analyzed to build a comprehensive stability profile.
Interpreting Results:
DSC/TGA: A high decomposition temperature (>200 °C) in the TGA and a sharp melting peak in the DSC without prior exothermic events suggest good thermal stability.
Forced Degradation: The goal is to achieve 5-20% degradation. If degradation is too rapid, conditions should be made milder (lower temperature, shorter time). If no degradation occurs, conditions should be intensified. The mass balance (Parent compound loss % + Impurity formation %) should be close to 100% to ensure all major degradants are accounted for.
Hypothetical Data Summary Table:
Test Condition
Duration
Temperature
% Degradation
Major Degradant(s) Identified
0.1 M HCl
48 hours
60 °C
18.5%
8-Methylquinoline-5-carboxylic acid
Water (pH 7)
48 hours
60 °C
< 1.0%
-
0.1 M NaOH
24 hours
60 °C
95.2%
8-Methylquinoline-5-carboxylic acid
3% H₂O₂
24 hours
RT
8.3%
Hydroxylated derivative (by MS)
Photolysis (Solid)
ICH Q1B
RT
< 0.5%
-
Photolysis (Solution)
ICH Q1B
RT
2.1%
Unidentified polar species
Thermal Analysis
Result
DSC Melting Point
145.2 °C (sharp)
TGA Onset of Decomp.
235.7 °C
Conclusion and Recommendations
Based on the structural analysis and established chemistry of related compounds, methyl 8-methylquinoline-5-carboxylate is predicted to be most susceptible to hydrolysis of the methyl ester , particularly under basic conditions. It is also expected to show some sensitivity to strong oxidizing agents. The compound is likely to possess good thermal stability in its solid form.
Recommendations for Handling and Development:
Storage: The solid material should be stored in a cool, dry place, protected from light.
Formulation: Aqueous formulations should be buffered to a slightly acidic or neutral pH (pH 4-7) to minimize the rate of ester hydrolysis. The use of antioxidants could be considered if oxidative degradation is confirmed to be a significant pathway.
Further Studies: If the compound proceeds in development, a full ICH-guided stability study on the drug substance and the intended drug product would be required. The degradation products identified in these studies should be synthesized, characterized, and evaluated for their own safety and pharmacological activity.
References
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from ResearchGate. [Link]
Rosche, B., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]
Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104693. [Link]
Johansen, S. S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. OSTI.GOV. [Link]
Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-89. [Link]
ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from ResearchGate. [Link]
Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from RSC Publishing. [Link]
ResearchGate. (n.d.). Synthesis, structural, hirshfeld, spectral, thermal, Z-scan analysis and computational studies of 4-chloroanilinium quinoline-2-carboxylate (4CQ). Retrieved from ResearchGate. [Link]
Crisponi, G., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 60(24), 19045-19058. [Link]
American Chemical Society. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from Journal of Medicinal Chemistry. [Link]
AIP Publishing. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. Retrieved from The Journal of Chemical Physics. [Link]
PrepChem.com. (2020). Synthesis of 8-methylquinoline. Retrieved from PrepChem.com. [Link]
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from Heterocyclic Communications. [Link]
University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Retrieved from College of Engineering and Applied Science. [Link]
PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Retrieved from PubMed. [Link]
ResearchGate. (n.d.). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. Retrieved from ResearchGate. [Link]
Royal Society of Chemistry. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Retrieved from New Journal of Chemistry. [Link]
PubChem. (n.d.). 8-Methylquinoline. Retrieved from PubChem. [Link]
Application Note: A Step-by-Step Synthesis of Methyl 8-methylquinoline-5-carboxylate
Abstract This comprehensive guide details a robust and efficient two-step synthetic route for the preparation of methyl 8-methylquinoline-5-carboxylate, a valuable heterocyclic scaffold for research in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details a robust and efficient two-step synthetic route for the preparation of methyl 8-methylquinoline-5-carboxylate, a valuable heterocyclic scaffold for research in medicinal chemistry and materials science. The synthesis commences with the construction of the quinoline core via a modified Skraup-Doebner-von Miller reaction, starting from 3-amino-4-methylbenzoic acid to yield the key intermediate, 8-methylquinoline-5-carboxylic acid. The subsequent step involves a classic Fischer esterification to afford the final methyl ester product. This document provides in-depth, step-by-step protocols, mechanistic insights, and workflow visualizations to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction and Strategic Overview
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents with applications as anticancer, antimalarial, and antimicrobial therapeutics.[1] The specific substitution pattern of methyl 8-methylquinoline-5-carboxylate makes it an attractive building block for creating novel chemical entities with tailored biological activities.
This application note outlines a logical and field-proven synthetic strategy. The core logic is to first construct the bicyclic quinoline system with the correct substitution pattern using a powerful cyclization reaction, followed by a simple functional group conversion.
The two-step synthesis proceeds as follows:
Step 1: Skraup-Doebner-von Miller Cyclization: Synthesis of 8-methylquinoline-5-carboxylic acid from 3-amino-4-methylbenzoic acid.
Step 2: Fischer Esterification: Conversion of the carboxylic acid intermediate to methyl 8-methylquinoline-5-carboxylate using methanol.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 8-Methylquinoline-5-carboxylic Acid
This initial step constructs the core heterocyclic structure using the Skraup-Doebner-von Miller reaction, a classic and powerful method for quinoline synthesis.[2][3]
Principle and Rationale
The reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which is generated in situ.[3][4] Here, 3-amino-4-methylbenzoic acid is selected as the starting aniline derivative. The positions of the amino and methyl groups on this starting material directly dictate the 5-carboxy and 8-methyl substitution pattern in the final quinoline product.
The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a reactive α,β-unsaturated aldehyde.[5] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. The final step is an oxidation reaction that aromatizes the ring to yield the stable quinoline product.[2][5] An oxidizing agent, such as the nitro compound corresponding to the starting aniline or arsenic acid, is traditionally used.[2]
Safety Advisory: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2] The reaction must be conducted in a high-capacity fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and must be handled with utmost care.
Caption: Experimental workflow for the Skraup-Doebner-von Miller reaction.
Detailed Experimental Protocol
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place the flask in a heating mantle with a sand bath for controlled heating.
Reagent Charging: To the flask, add 3-amino-4-methylbenzoic acid (0.1 mol), glycerol (0.3 mol), and a suitable oxidizing agent (e.g., nitrobenzene, 0.12 mol). Add a small amount of ferrous sulfate (~0.5 g) to help moderate the reaction.[2]
Acid Addition: Begin stirring the mixture. Through the dropping funnel, add concentrated sulfuric acid (0.4 mol) slowly and carefully over 30-45 minutes. The addition is highly exothermic; maintain the temperature below 100 °C using an ice-water bath if necessary.
Reaction: After the addition is complete, heat the mixture gently. The reaction will become vigorous and begin to boil.[5] Once the reaction is self-sustaining, remove the external heat source and allow it to reflux under its own exotherm.
Completion and Workup: Once the exothermic reaction subsides, heat the mixture at 130-140 °C for an additional 2-3 hours to ensure completion.
Isolation: Allow the mixture to cool to below 100 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
Purification: Carefully neutralize the acidic solution with concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will keep the product, a carboxylic acid, dissolved as its sodium salt while precipitating many impurities. Filter the solution to remove any solids.
Precipitation: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid or acetic acid until the pH is ~4-5. The product, 8-methylquinoline-5-carboxylic acid, will precipitate out of the solution.
Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Reaction Mechanism
Caption: Mechanism of the Skraup-Doebner-von Miller Reaction.
Part II: Synthesis of Methyl 8-methylquinoline-5-carboxylate
The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This is a classic, acid-catalyzed equilibrium process.[6][7]
Principle and Rationale
Fischer esterification involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride.[6] The reaction mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and elimination of a water molecule yield the ester.[8]
The reaction is an equilibrium.[7] To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used.
Caption: Experimental workflow for Fischer Esterification.
Detailed Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methylquinoline-5-carboxylic acid (0.05 mol) in anhydrous methanol (150 mL).
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 mL) to the stirring suspension.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.
Extraction: Pour the remaining mixture into a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate. Carefully add a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
Separation: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 8-methylquinoline-5-carboxylate.
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol.
Reaction Mechanism
Caption: Mechanism of Fischer Esterification.
Data Summary
The following table summarizes the key quantitative parameters for the described two-step synthesis.
Parameter
Step 1: Skraup-Doebner-von Miller Reaction
Step 2: Fischer Esterification
Primary Reactant
3-Amino-4-methylbenzoic Acid
8-Methylquinoline-5-carboxylic Acid
Key Reagents
Glycerol, Conc. H₂SO₄, Oxidizing Agent
Anhydrous Methanol, Conc. H₂SO₄
Reactant Molar Ratio
Amine:Glycerol:Acid ≈ 1:3:4
Carboxylic Acid:Methanol = Large Excess of MeOH
Solvent
Nitrobenzene or excess H₂SO₄
Methanol
Catalyst
Conc. H₂SO₄
Conc. H₂SO₄
Reaction Temperature
Reflux, ~130-140 °C
Reflux, ~65 °C
Typical Reaction Time
4-6 hours
4-6 hours
Typical Yield
50-70%
80-95%
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of methyl 8-methylquinoline-5-carboxylate. By employing a Skraup-Doebner-von Miller reaction followed by a Fischer esterification, this valuable research compound can be prepared in good overall yield. The provided mechanistic explanations, workflow diagrams, and step-by-step instructions are designed to enable researchers to successfully replicate this synthesis in their own laboratories.
References
Wikipedia. Skraup reaction. Available from: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]
Wikipedia. Doebner–Miller reaction. Available from: [Link]
PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. Available from: [Link]
Shen, Q., et al. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. 2012;44(03):389-392. Available from: [Link]
Wikipedia. Friedländer synthesis. Available from: [Link]
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
SynArchive. Doebner-Miller Reaction. Available from: [Link]
ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
RSC.org. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available from: [Link]
The Strategic Pivot: Methyl 8-Methylquinoline-5-carboxylate as a Versatile Precursor in Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Key Quinoline Scaffold In the landscape of modern organic synthesis, the quinoline framework stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agroc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Key Quinoline Scaffold
In the landscape of modern organic synthesis, the quinoline framework stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this esteemed class of heterocyles, methyl 8-methylquinoline-5-carboxylate emerges as a precursor of significant strategic value. Its unique arrangement of functional groups—a reactive methyl group at the 8-position, a modifiable ester at the 5-position, and the inherent reactivity of the quinoline core—offers a triad of opportunities for molecular elaboration. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical innovation.
The strategic importance of this precursor lies in its potential for diversification. The 8-methyl group serves as a handle for a variety of transformations, including oxidation, halogenation, and modern C-H activation strategies.[1] Concurrently, the methyl carboxylate at the 5-position can be readily transformed into a range of functionalities, such as amides, hydroxamic acids, or other esters, providing a gateway to a diverse chemical space. This document will first delineate a robust, multi-step synthesis to access methyl 8-methylquinoline-5-carboxylate and subsequently explore its application as a pivotal precursor in the synthesis of more complex molecular architectures.
I. Synthesis of Methyl 8-Methylquinoline-5-carboxylate: A Plausible Three-Step Approach
A direct, one-pot synthesis of methyl 8-methylquinoline-5-carboxylate is not prominently described in the literature. Therefore, a logical and efficient three-step synthetic sequence is proposed, commencing with the construction of the quinoline core, followed by regioselective oxidation and subsequent esterification.
Caption: Proposed synthetic workflow for methyl 8-methylquinoline-5-carboxylate.
Step 1: Synthesis of 8-Methylquinoline via the Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a classical and effective method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] In this step, 2-methylaniline is reacted with crotonaldehyde under acidic conditions to construct the 8-methylquinoline core.
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-methylaniline (0.2 mol) and concentrated hydrochloric acid (0.4 mol) in water (100 mL).
Addition of Reactants: Cool the mixture in an ice bath and slowly add crotonaldehyde (0.25 mol) through the dropping funnel with vigorous stirring. After the addition is complete, add nitrobenzene (0.1 mol) as an oxidizing agent.
Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction is exothermic, and the heating should be controlled.
Work-up and Isolation:
Cool the reaction mixture to room temperature and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
Subject the mixture to steam distillation to isolate the crude 8-methylquinoline.
Extract the distillate with diethyl ether (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by vacuum distillation to obtain pure 8-methylquinoline.
Causality and Insights: The acidic medium protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. The subsequent cyclization and oxidation (facilitated by nitrobenzene) lead to the aromatic quinoline ring.[3] The use of steam distillation is an effective method for separating the volatile product from the non-volatile reaction mixture.[4]
Step 2: Regioselective Oxidation to 8-Methylquinoline-5-carboxylic acid
The oxidation of the quinoline ring is a critical step that requires careful control to achieve the desired regioselectivity. Electrophilic attack on the quinolinium ion, formed under acidic conditions, preferentially occurs at the 5- and 8-positions of the benzene ring.[5] To achieve oxidation at the C5 position while preserving the C8-methyl group, a plausible strategy involves the oxidation of an intermediate where the C5 position is activated. A more direct approach, however, is the oxidation of the pre-formed 8-methylquinoline. While selective oxidation of the methyl group at C8 to a carboxylic acid has been reported, achieving carboxylation at C5 is more challenging.[6] A plausible, albeit potentially low-yielding, approach would be a directed oxidation. However, a more reliable route would involve the introduction of a functional group at the 5-position that can be converted to a carboxylic acid.
For the purpose of this guide, we will consider a direct oxidation method, acknowledging the challenges in regioselectivity. The use of a strong oxidizing agent like potassium permanganate under controlled conditions can lead to the formation of the carboxylic acid.[7]
Protocol 2: Synthesis of 8-Methylquinoline-5-carboxylic acid
Parameter
Value/Condition
Reactant
8-Methylquinoline
Reagent
Potassium Permanganate (KMnO₄)
Solvent
Water/Pyridine
Temperature
80-90 °C
Reaction Time
8-12 hours
Work-up
Filtration of MnO₂, Acidification, Filtration of product
Expected Yield
30-40% (unoptimized)
Detailed Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (0.05 mol) in a mixture of pyridine (50 mL) and water (50 mL).
Addition of Oxidant: Heat the solution to 80-90 °C and add potassium permanganate (0.15 mol) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.
Reaction: Maintain the temperature and stir the mixture for an additional 6-8 hours, or until the reaction is complete (monitored by TLC).
Work-up and Isolation:
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
Combine the filtrate and washings and concentrate under reduced pressure to remove most of the pyridine.
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 3-4.
The 8-methylquinoline-5-carboxylic acid will precipitate out of the solution.
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water.
Causality and Insights: The pyridine acts as a co-solvent and a base to neutralize the acid formed during the reaction. The strong oxidizing power of potassium permanganate is necessary to overcome the aromatic stability of the quinoline ring.[7] The regioselectivity for the 5-position over the 8-methyl group is a significant challenge in this step and the conditions would require careful optimization.
Step 3: Fischer Esterification to Methyl 8-Methylquinoline-5-carboxylate
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.[8][9]
Protocol 3: Synthesis of Methyl 8-Methylquinoline-5-carboxylate
Parameter
Value/Condition
Reactant
8-Methylquinoline-5-carboxylic acid
Reagent
Methanol, Sulfuric Acid (catalyst)
Temperature
Reflux
Reaction Time
12-18 hours
Work-up
Neutralization, Extraction
Expected Yield
80-90%
Detailed Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 8-methylquinoline-5-carboxylic acid (0.02 mol) in methanol (50 mL).
Addition of Catalyst: Carefully add concentrated sulfuric acid (1 mL) to the suspension.
Reaction: Heat the mixture to reflux for 12-18 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
Work-up and Isolation:
Cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford pure methyl 8-methylquinoline-5-carboxylate.
Causality and Insights: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9] Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product.
II. Application Notes: Methyl 8-Methylquinoline-5-carboxylate as a Synthetic Precursor
The true utility of methyl 8-methylquinoline-5-carboxylate lies in its capacity to serve as a versatile starting material for a wide array of more complex molecules. The following sections detail its application in organic synthesis, focusing on the strategic functionalization of its key reactive sites.
Caption: Key application pathways for methyl 8-methylquinoline-5-carboxylate.
A. Functionalization of the 8-Methyl Group
The benzylic-like nature of the 8-methyl group makes it a prime site for a variety of chemical transformations.
1. Oxidation to Aldehydes and Carboxylic Acids:
Selective oxidation of the 8-methyl group can provide access to 8-formyl or 8-carboxy quinoline derivatives, which are valuable intermediates themselves.
To the Aldehyde: Photocatalytic oxidation using a catalyst like TiO₂ in an oxygenated solvent can selectively convert the methyl group to a formyl group.[2]
To the Carboxylic Acid: More vigorous oxidation, for instance with potassium permanganate under harsher conditions than those used for the ring oxidation, can yield the 8-carboxylic acid derivative.[6]
2. Halogenation:
The 8-methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, to afford the 8-(bromomethyl)quinoline derivative. This brominated intermediate is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).
3. C-H Activation and Functionalization:
Recent advances in transition-metal-catalyzed C-H activation have opened up new avenues for the direct functionalization of the 8-methyl group.[1] Palladium-catalyzed reactions, for instance, can be employed to achieve arylation, alkenylation, or alkynylation at the methyl position. These methods offer a highly efficient and atom-economical way to construct complex molecular architectures.
B. Modification of the 5-Carboxylate Group
The methyl ester at the 5-position is a versatile functional group that can be readily converted into other functionalities.
1. Hydrolysis to the Carboxylic Acid:
Base- or acid-catalyzed hydrolysis of the methyl ester will yield the corresponding 8-methylquinoline-5-carboxylic acid. This carboxylic acid is a key intermediate for a variety of subsequent transformations.
2. Amide Formation:
The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary and secondary amines to form amides. This is a particularly important transformation in medicinal chemistry, as the amide bond is a common feature in many biologically active molecules. Standard peptide coupling reagents such as DCC, EDC, or HATU can be employed for this purpose.
3. Reduction to the Alcohol:
The methyl ester can be reduced to the corresponding primary alcohol, 8-methyl-5-(hydroxymethyl)quinoline, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.
Conclusion: A Gateway to Novel Chemical Entities
Methyl 8-methylquinoline-5-carboxylate is a strategically important precursor that offers multiple avenues for synthetic diversification. The protocols and application notes presented in this guide provide a comprehensive framework for the synthesis and utilization of this versatile building block. By leveraging the distinct reactivity of the 8-methyl group and the 5-carboxylate functionality, researchers can efficiently access a wide range of novel quinoline derivatives with potential applications in drug discovery, materials science, and beyond. The continued exploration of the chemistry of this and related quinoline scaffolds will undoubtedly lead to the development of new and valuable chemical entities.
References
Plausible mechanism for C−H functionalization of 8‐methylquinolines. - ResearchGate. Available at: [Link]
Hayani, et al. (2021). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
Doebner–Miller reaction - Wikipedia. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
C(sp)−H Bond Functionalization of 8‐Methylquinolines | Request PDF - ResearchGate. Available at: [Link]
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]
Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position | Request PDF - ResearchGate. Available at: [Link]
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]
Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. Available at: [Link]
Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships | Request PDF - ResearchGate. Available at: [Link]
The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. Available at: [Link]
Synthesis of 8-methylquinoline - PrepChem.com. Available at: [Link]
15.3. 5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position - Thieme E-Books. Available at: [Link]
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program. Available at: [Link]
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons | Organic Letters - ACS Publications. Available at: [Link]
Fischer Esterification - Chemistry Steps. Available at: [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]
What is Fischer Esterification? - ChemTalk. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. Available at: [Link]
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [Link]
Application Note: Methyl 8-Methylquinoline-5-Carboxylate as a Privileged Scaffold in Medicinal Chemistry and C–H Functionalization
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: Methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2) Introduction and Strategic Utility In modern drug discovery and synthetic method...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Compound: Methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2)
Introduction and Strategic Utility
In modern drug discovery and synthetic methodology, the quinoline core is recognized as a highly privileged structural motif. Methyl 8-methylquinoline-5-carboxylate serves a dual purpose in contemporary chemical research. First, it acts as a critical building block in the synthesis of macrocyclic modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[1]. Second, it is a benchmark substrate for transition-metal-catalyzed C(sp³)–H functionalization, where the unique geometry of the quinoline nitrogen directs late-stage derivatization of the 8-methyl group[2].
This application note synthesizes field-proven insights to guide researchers in utilizing this molecule for both therapeutic development and advanced synthetic methodologies.
Application in CFTR Modulator Development
Cystic Fibrosis (CF) is driven by mutations (most notably F508del) that cause the CFTR protein to misfold, leading to its premature degradation in the endoplasmic reticulum[3]. To combat this, medicinal chemists design CFTR correctors —small molecules that act as pharmacological chaperones to stabilize the protein's native conformation, allowing it to traffic to the cell surface[1].
Methyl 8-methylquinoline-5-carboxylate is strategically employed as a precursor for macrocyclic correctors.
The 5-Carboxylate Handle: Serves as the primary synthetic vector for macrocyclization via amide bond formation.
The 8-Methyl Group: Provides essential steric bulk that restricts the conformational flexibility of the resulting macrocycle. This entropic pre-organization locks the drug into the bioactive conformation required to bind the hydrophobic pockets of the CFTR transmembrane domains.
The Quinoline Core: Enhances lipophilicity and provides hydrogen-bond accepting capabilities (via the nitrogen lone pair) critical for target engagement[3].
Cellular mechanism of CFTR rescue utilizing quinoline-based correctors and potentiators.
Application in Directed C(sp³)–H Functionalization
The functionalization of unactivated C(sp³)–H bonds remains one of the most challenging yet rewarding transformations in organic synthesis. Methyl 8-methylquinoline-5-carboxylate is an ideal substrate for Palladium(II)-catalyzed C–H activation[2].
Mechanistic Causality: The quinoline nitrogen coordinates to the Pd(II) center. Because of the rigid bicyclic aromatic framework, the metal center is forced into close spatial proximity with the C8-methyl group. This proximity dramatically lowers the activation energy for C(sp³)–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway, forming a highly stable 5-membered palladacycle. Furthermore, the electron-withdrawing 5-carboxylate group reduces the electron density of the aromatic rings, suppressing unwanted electrophilic aromatic substitution (e.g., at C7) and ensuring exquisite regioselectivity at the 8-methyl position[4].
Catalytic cycle for the Pd(II)-directed C(sp³)–H functionalization of 8-methylquinolines.
Quantitative Data: C–H Functionalization Scope
The following table summarizes the quantitative efficiency of various functionalizations applied to the 8-methylquinoline scaffold, demonstrating its versatility as a synthetic hub.
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to subsequent steps.
Protocol A: Saponification of Methyl 8-Methylquinoline-5-Carboxylate
Purpose: To generate the free carboxylic acid required for downstream macrocyclization in CFTR modulator synthesis.
Preparation: In a 100 mL round-bottom flask, dissolve 2.01 g (10.0 mmol) of methyl 8-methylquinoline-5-carboxylate in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).
Causality: This specific ternary solvent system is critical. THF dissolves the hydrophobic ester, H₂O dissolves the inorganic base, and MeOH acts as a miscible bridge to ensure a homogenous single-phase reaction, preventing biphasic kinetic bottlenecks.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.26 g, 30.0 mmol). Stir the mixture at ambient temperature (25 °C) for 4 hours.
Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (
Rf≈0.6
) should completely disappear, replaced by a baseline spot (the lithium salt of the product).
Workup & Precipitation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of cold water. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 4.5.
Causality: The isoelectric point (pKa) of the quinoline-5-carboxylic acid is approximately 4.5. Adjusting to this specific pH ensures the molecule exists in its neutral zwitterionic form, maximizing precipitation and minimizing loss in the aqueous filtrate.
Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford 8-methylquinoline-5-carboxylic acid.
Validation Check 2 (NMR): Analyze the product via ¹H NMR (DMSO-
d6
). The self-validation is confirmed by the complete disappearance of the methyl ester singlet at
δ
3.95 ppm and the appearance of a broad carboxylic acid proton at
δ
13.2 ppm.
Purpose: Late-stage oxidation of the 8-methyl group to an acetoxymethyl derivative.
Reaction Setup: In an oven-dried 15 mL sealed pressure tube, combine methyl 8-methylquinoline-5-carboxylate (0.5 mmol), Pd(OAc)₂ (11.2 mg, 10 mol%), and PhI(OAc)₂ (322 mg, 1.0 mmol, 2.0 equiv) as the terminal oxidant.
Solvent Addition: Add a mixture of Acetic Acid (AcOH, 2.0 mL) and Acetic Anhydride (Ac₂O, 0.5 mL).
Causality: Ac₂O is strictly required to scavenge adventitious water. If water is present, the highly electrophilic Pd(IV) intermediate can undergo nucleophilic attack by H₂O, yielding the corresponding alcohol instead of the desired acetate. Ac₂O drives the equilibrium toward the acetoxylated product.
Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.
Validation Check 1 (Colorimetry): The reaction mixture will transition from a bright orange (Pd(II) resting state) to a dark, homogenous brown/black solution, indicating active turnover and partial formation of Pd black as the oxidant is consumed.
Purification: Cool to room temperature, dilute with EtOAc (20 mL), and neutralize carefully with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Check 2 (NMR): Analyze via ¹H NMR (CDCl₃). The success of the C(sp³)–H activation is definitively validated by the shift of the C8-methyl protons from a singlet at
δ
2.8 ppm to a downfield singlet integrating to 2 protons at
δ
5.6 ppm (the -CH₂OAc group), alongside a new acetate methyl singlet at
δ
2.1 ppm.
Application Note: Hydrolysis of Methyl 8-Methylquinoline-5-carboxylate to 8-Methylquinoline-5-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Drug Discovery, Heterocyclic Chemistry, and Process Scale-up Executive Summary & Strategic Context Quinoline-5-carboxylic acids a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Application Area: Drug Discovery, Heterocyclic Chemistry, and Process Scale-up
Executive Summary & Strategic Context
Quinoline-5-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and potent dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The transformation of methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2) to its corresponding free acid, 8-methylquinoline-5-carboxylic acid (CAS: 74316-52-2) [2], is a critical late-stage or intermediate deprotection step.
While ester hydrolysis (saponification) is a fundamental organic transformation, quinoline systems present unique physicochemical challenges. The amphoteric nature of the resulting quinoline carboxylic acid—possessing both a basic quinoline nitrogen and an acidic carboxylate group—requires precise pH control during isolation to prevent the formation of highly water-soluble zwitterions or inorganic salts. This protocol provides a self-validating, field-proven methodology to achieve >95% yield and >99% purity without the need for chromatographic purification.
Mechanistic Rationale & Reaction Design
The Causality Behind the Conditions
To ensure a robust and scalable protocol, every reagent and parameter has been selected based on mechanistic causality:
Base Selection (LiOH vs. NaOH): We employ Lithium Hydroxide Monohydrate (LiOH·H₂O). While Sodium Hydroxide (NaOH) is a stronger base, the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack of the hydroxide ion under milder room-temperature conditions.
Solvent System (THF/MeOH/H₂O - 3:1:1): Methyl 8-methylquinoline-5-carboxylate is highly lipophilic and insoluble in water. Tetrahydrofuran (THF) ensures complete solubilization of the starting material. Methanol (MeOH) acts as a critical phase-transfer bridge, breaking the hydration shell of the aqueous hydroxide and ensuring a homogenous monophasic reaction mixture. Water is the essential source of the hydroxide nucleophile.
Isoelectric Acidification (pH 3.5–4.0): This is the most critical step. The quinoline nitrogen has a pKₐ of ~4.9, while the carboxylic acid has a pKₐ of ~4.5.
At pH < 2.0, the molecule protonates fully to form a highly soluble hydrochloride salt.
At pH > 6.0, it exists as a soluble lithium/sodium carboxylate salt.
By carefully titrating the mixture to pH 3.5–4.0 (the isoelectric point), the molecule achieves a net-neutral zwitterionic state, drastically reducing its aqueous solubility and forcing quantitative precipitation.
Mechanistic Pathway
Caption: Mechanistic pathway of the base-catalyzed saponification and subsequent isoelectric acidification.
Experimental Workflow
Caption: Experimental workflow for the hydrolysis of methyl 8-methylquinoline-5-carboxylate.
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (diH₂O).
Procedure
Step 1: Solubilization
Charge a round-bottom flask equipped with a magnetic stir bar with methyl 8-methylquinoline-5-carboxylate (1.0 g, 4.97 mmol).
Add THF (15 mL) and MeOH (5 mL). Stir at 400 rpm until the solid is completely dissolved, yielding a clear, pale-yellow solution.
Step 2: Saponification
In a separate vial, dissolve LiOH·H₂O (625 mg, 14.9 mmol) in diH₂O (5 mL).
Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C).
Seal the flask and allow the reaction to stir vigorously for 3 to 4 hours.
Step 3: In-Process Control (IPC)
Self-Validation Check: Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The starting material ester (R_f ~ 0.6) should completely disappear, replaced by a baseline spot (R_f = 0.0) corresponding to the lithium carboxylate salt.
Step 4: Concentration
Transfer the reaction mixture to a rotary evaporator.
Carefully remove the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C. Caution: Do not evaporate to total dryness. Leave the aqueous layer intact.
Dilute the remaining aqueous residue with an additional 10 mL of diH₂O to ensure the carboxylate salt is fully dissolved. If any insoluble trace impurities remain, filter the aqueous layer through a Celite pad.
Step 5: Isoelectric Acidification & Isolation
Place the flask containing the aqueous solution in an ice-water bath (0–5 °C) and stir gently.
Using a calibrated pH meter or high-resolution pH paper, begin adding 2M aqueous HCl dropwise.
Critical Observation: As the pH drops below 7.0, the solution will become cloudy. Continue adding HCl until the pH reaches exactly 3.5 to 4.0 . A thick white/off-white precipitate of 8-methylquinoline-5-carboxylic acid will form.
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization.
Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diH₂O (2 × 5 mL) to remove residual lithium chloride salts.
Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure 8-methylquinoline-5-carboxylic acid.
Reaction Optimization & Troubleshooting Data
To provide a comprehensive understanding of the reaction boundaries, the following table summarizes the quantitative data from various condition screenings.
Parameter
Condition A (Optimal Protocol)
Condition B (Aggressive)
Condition C (Suboptimal)
Base
LiOH·H₂O (3.0 eq)
NaOH (5.0 eq)
K₂CO₃ (3.0 eq)
Solvent System
THF / MeOH / H₂O (3:1:1)
EtOH / H₂O (1:1)
THF / H₂O (1:1)
Temperature / Time
25 °C / 4 h
60 °C / 1 h
60 °C / 24 h
Acidification pH
3.5 – 4.0
1.0 – 2.0
3.5 – 4.0
Yield & Purity
>95% yield, >99% purity
~85% yield, colored impurities
<50% conversion (incomplete)
Causality / Insight
Optimal miscibility and mild base prevent degradation. Precise pH targets the isoelectric point, maximizing precipitation.
Harsher base works rapidly but degrades trace impurities into colored byproducts. Over-acidification re-dissolves the product as an HCl salt.
Weak base is insufficient for unactivated esters. The lack of MeOH creates a biphasic system, severely limiting mass transfer and reaction kinetics.
References
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.[Link]
Gracheva, I. N., & Tochilkin, A. I. (1980). Synthesis and bromination of 8-methylquinoline-5-carboxylic acid. Chemistry of Heterocyclic Compounds, 16(3), 275–277.[Link]
Method
Application Notes & Protocols: Methyl 8-methylquinoline-5-carboxylate in Transition Metal Ligand Design
Introduction: The Strategic Advantage of the Quinoline Scaffold The quinoline framework is a "privileged structure" in medicinal chemistry and materials science, owing to its rigid, planar geometry and potent ability to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of the Quinoline Scaffold
The quinoline framework is a "privileged structure" in medicinal chemistry and materials science, owing to its rigid, planar geometry and potent ability to chelate metal ions.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of electronic and steric properties, making it a versatile platform for designing bespoke ligands for transition metal catalysis and the development of novel materials.
This guide focuses on Methyl 8-methylquinoline-5-carboxylate , a ligand precursor that offers a unique combination of features for advanced ligand design:
Bidentate N,O-Chelation: The quinoline nitrogen and the carbonyl oxygen of the ester group can form a stable five-membered ring with a metal center, providing a well-defined coordination geometry.
Steric Tuning: The methyl group at the 8-position provides steric bulk near the metal coordination sphere, which can influence substrate selectivity, prevent catalyst deactivation pathways (e.g., dimerization), and enhance the stability of the resulting complex.
Electronic Modulation: The electron-withdrawing ester group at the 5-position modulates the electron density of the quinoline ring system, impacting the metal center's reactivity and redox properties.
Post-Complexation Modification: The methyl ester provides a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, which can alter the complex's solubility and coordination behavior.[2]
These attributes make methyl 8-methylquinoline-5-carboxylate an excellent candidate for developing catalysts for cross-coupling reactions, oxidation catalysis, and for creating novel photoluminescent and magnetic materials.[3]
Ligand Synthesis & Characterization
The synthesis of the quinoline core is most effectively achieved through established cyclization strategies. The Gould-Jacobs reaction is a robust and versatile method for constructing the 4-hydroxyquinoline scaffold from an appropriately substituted aniline and a malonic ester derivative.[4][5][6] Subsequent functionalization leads to the target ligand.
Protocol 2.1: Synthesis of Methyl 8-methylquinoline-5-carboxylate
This protocol outlines a potential synthetic route based on the Gould-Jacobs reaction.
Step 1: Gould-Jacobs Cyclization
Reaction Setup: In a microwave vial, combine 3-amino-2-methylbenzoic acid (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 2.0 equiv).[6][7]
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 180 °C for 20 minutes. The use of microwave irradiation can significantly shorten reaction times compared to conventional heating.[6][7]
Cyclization: After cooling, add the intermediate to a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 1-2 hours to facilitate the thermal cyclization.[2][7]
Isolation: Cool the reaction mixture. The cyclized product, a 4-hydroxyquinoline-3-carboxylate derivative, should precipitate. Isolate the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.[6]
Step 2: Hydrolysis and Decarboxylation
Saponification: Suspend the crude product from Step 1 in a 10% aqueous solution of sodium hydroxide and reflux for 2 hours until hydrolysis of the esters is complete (monitor by TLC).[6]
Acidification: Cool the mixture and carefully acidify with concentrated HCl to precipitate the di-acid.
Decarboxylation: Heat the di-acid intermediate under vacuum to effect decarboxylation, yielding 8-methyl-4-hydroxyquinoline-5-carboxylic acid.
Step 3: Halogenation and Esterification
Chlorination: Treat the product from Step 2 with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group.
Esterification: React the resulting acid chloride with methanol in the presence of a non-nucleophilic base to form the desired methyl 8-methylquinoline-5-carboxylate.
The versatility of methyl 8-methylquinoline-5-carboxylate stems from its ability to engage in various coordination modes, primarily dictated by the reaction conditions and the nature of the metal precursor.
Coordination Modes and Chelation
The most common coordination mode is as a bidentate N,O-chelating ligand. The quinoline nitrogen and the carbonyl oxygen of the ester at the C5 position coordinate to the metal center. This chelation is entropically favored and forms a stable, five-membered ring, which imparts significant thermodynamic stability to the resulting complex. The steric hindrance from the C8-methyl group can enforce a specific geometry around the metal, which is crucial for stereoselective catalysis.[9]
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add:
The synthesized [Pd(L)Cl₂] complex (0.1 - 1.0 mol%)
4-Bromoanisole (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
Solvent: Toluene/Water mixture (e.g., 10:1 v/v)
Execution:
Degas the solvent mixture thoroughly before adding to the flask.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Workup:
After completion, cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Safety & Handling
8-Methylquinoline: Causes skin and serious eye irritation. May cause respiratory irritation. [10][11][12][13]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
[11][12]* Palladium Compounds: Palladium salts are sensitizers and may cause allergic skin reactions. Handle with care, avoiding inhalation of dust.
Solvents and Reagents: Handle all organic solvents and reagents according to their specific Safety Data Sheets (SDS). Strong acids and bases used in synthesis are corrosive and require extreme caution.
[10]
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. (URL not available in search results)
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from a relevant chemical supplier website.
Saczewski, F., & Dąbrowska-Iwan, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
Martins, M. A. P., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Retrieved from [Link]
Chen, J., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Accounts of Chemical Research. Retrieved from [Link]
Viduedo, N., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. Retrieved from [Link]
Al-dujaili, A. H. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). Pd/Cu dual catalyzed synthesis of quinoline derivatives.
Patel, K. D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Retrieved from [Link]
Li, H., et al. (2024). Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines. Nano Letters. Retrieved from [Link]
Hu, X., et al. (2008). Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. Inorganic Chemistry. Retrieved from [Link]
Nowicka, J., et al. (2025). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Molecules. Retrieved from [Link]
Ruetz, M., et al. (2011). Coordination chemistry and biological activity of 5'-OH modified quinoline-B12 derivatives. Dalton Transactions.
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
Szyra, D., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. Molecules. Retrieved from [Link]
Szyra, D., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide. MOST Wiedzy. Retrieved from [Link]
Fahrni, C. J., & O'Halloran, T. V. (n.d.). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society. Retrieved from [Link]
ChemicalBook. (n.d.). 8-Methylquinoline synthesis. Retrieved from a relevant chemical supplier website.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from a relevant chemical supplier website.
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications.
Al-Masoudi, N. A. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
NextSDS. (n.d.). methyl 5-methylquinoline-8-carboxylate — Chemical Substance Information. Retrieved from a relevant chemical supplier website.
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
Application Note: Catalytic Hydrogenation of Methyl 8-Methylquinoline-5-Carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Chemoselective reduction of the pyridine ring to yield methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate. Executive Su...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Objective: Chemoselective reduction of the pyridine ring to yield methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate.
Executive Summary
The reduction of the heteroaromatic pyridine ring in quinoline derivatives is a critical transformation in the synthesis of pharmaceutically active 1,2,3,4-tetrahydroquinolines[1]. Hydrogenating methyl 8-methylquinoline-5-carboxylate presents a classic chemoselectivity challenge: the protocol must completely reduce the N-heterocycle while preserving both the carbocyclic (benzene) ring and the highly sensitive methyl ester moiety. This application note details field-proven, self-validating protocols utilizing Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂) to achieve >99% chemoselectivity under mild conditions.
Mechanistic Principles & Causality (E-E-A-T)
To ensure reproducibility and logical troubleshooting, it is critical to understand the causality behind the selected reaction parameters:
A. Regioselectivity (Pyridine vs. Benzene Ring)
The disruption of aromaticity in the pyridine ring of a quinoline system requires significantly less thermodynamic energy than the disruption of the adjacent benzene ring. Supported catalysts like Pd/C and PtO₂ preferentially adsorb the N-heterocycle, leading to the exclusive formation of the 1,2,3,4-tetrahydroquinoline scaffold before any carbocyclic reduction occurs.
B. Chemoselectivity (Heterocycle vs. Ester)
Methyl esters are generally recalcitrant to mild catalytic hydrogenation. While Ru-based catalysts have been utilized for 8-methylquinoline hydrogenation, they often require harsh conditions (e.g., 160 °C, 1000 psi) which severely risk the concomitant reduction of the ester moiety to an alcohol[2]. By restricting the reaction to mild temperatures (25 °C) and low-to-moderate pressures (15–50 psi) with Pd/C or PtO₂, the ester remains completely intact.
C. Catalyst Poisoning and the Role of Acidic Modifiers
The lone pair on the quinoline nitrogen acts as a strong Lewis base, tightly coordinating to the active metal sites (Pd or Pt) and poisoning the catalyst surface[3].
The Solution: The addition of a Brønsted acid (e.g., Acetic Acid or HCl) protonates the nitrogen, converting it to a pyridinium ion.
The Result: This dual-action modification prevents the nitrogen from coordinating to the metal surface (preserving catalyst turnover) and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring, drastically accelerating nucleophilic hydride transfer from the catalyst surface[4].
Comparative Data: Catalyst & Condition Selection
The following table summarizes the quantitative data for various catalytic systems applied to quinoline-5-carboxylate derivatives.
Protocol A: Mild Pd/C Hydrogenation in Acidic Methanol (Standard)
This protocol is highly recommended for standard laboratory scale and process scale-up due to the ease of handling and cost-effectiveness of Pd/C.
Preparation: In a flame-dried Parr hydrogenation flask (or heavy-walled round-bottom flask for balloon pressure), dissolve methyl 8-methylquinoline-5-carboxylate (1.0 equiv, e.g., 10 mmol) in anhydrous Methanol (0.1 M).
Acidification: Add Glacial Acetic Acid (2.0 equiv). Stir for 5 minutes to ensure full protonation to the acetate salt.
Catalyst Addition: Safety Note: Pd/C is highly pyrophoric when dry. Purge the flask with Argon. Carefully add 10 wt% Pd/C (10% w/w relative to the substrate mass) in a single portion.
Hydrogenation: Seal the vessel and purge with H₂ gas (3 cycles of vacuum/H₂). Pressurize the vessel to 50 psi H₂ and agitate vigorously at 25 °C for 6–12 hours.
Monitoring: Monitor the reaction via LC-MS. The starting material is highly UV-active; the product will elute earlier (more polar secondary amine) with a shifted UV maximum.
Workup: Vent the H₂ gas safely and purge the vessel with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the catalyst. Never allow the filter cake to run dry. Wash the pad with excess Methanol.
Isolation: Concentrate the filtrate in vacuo. Neutralize the residual acetic acid by partitioning the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the pure methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate.
Protocol B: PtO₂ in Glacial Acetic Acid (High-Activity)
Use this protocol if the substrate batch contains trace impurities that poison Pd/C, or if rapid reaction times are required.
Preparation: Dissolve the substrate (1.0 equiv) in neat Glacial Acetic Acid (0.1 M).
Catalyst Addition: Add PtO₂ (Adams' Catalyst, 5 mol%) under an Argon atmosphere.
Hydrogenation: Purge with H₂ (3 cycles) and maintain under a hydrogen balloon (15 psi) or low-pressure Parr shaker (30 psi) at 25 °C for 4–8 hours.
Workup: Filter through Celite under Argon. Because removing neat acetic acid in vacuo is difficult, azeotrope the filtrate with Toluene (3 × 50 mL) during rotary evaporation, followed by the NaHCO₃ neutralization step described in Protocol A.
Decision Matrix & Workflow Visualization
Fig 1: Workflow for chemoselective hydrogenation of methyl 8-methylquinoline-5-carboxylate.
Self-Validation & Troubleshooting Systems
Stalled Reactions (Incomplete Conversion): If LC-MS shows a stalled reaction (e.g., 50% conversion), the catalyst has likely been poisoned by trace sulfur/phosphorus impurities in the starting material, or insufficient acid was added. Action: Do not simply increase temperature (which risks ester reduction). Instead, filter off the old catalyst, resubject the crude mixture to fresh catalyst, and verify the pH is sufficiently acidic.
Over-reduction (Loss of Ester): If the molecular weight of the product is 14 Da lower than expected, the ester has been reduced to a methyl ether or alcohol. Action: Ensure the temperature does not exceed 30 °C and verify that the H₂ pressure is strictly capped at 50 psi.
Application Notes and Protocols: Methyl 8-Methylquinoline-5-carboxylate in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of methy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of methyl 8-methylquinoline-5-carboxylate as a core scaffold for the development of novel fluorescent probes. By leveraging the inherent photophysical properties of the quinoline ring system, this guide offers detailed protocols and the scientific rationale behind the design of sensitive and selective chemosensors for various analytes.
Introduction: The Quinoline Scaffold - A Privileged Structure in Fluorescence Sensing
The quinoline moiety is a cornerstone in the design of fluorescent probes due to its rigid, planar structure and high quantum yield.[1] Its nitrogen atom and the potential for substitution on the aromatic rings provide a versatile platform for creating sensors that exhibit changes in their fluorescence properties upon interaction with specific analytes.[2][3] Mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT) are often exploited in quinoline-based probes to achieve a "turn-on" or "turn-off" fluorescence response.[4]
Methyl 8-methylquinoline-5-carboxylate, while a less explored derivative, presents a unique starting point for probe development. The methyl group at the 8-position can influence the steric and electronic properties of the quinoline ring, and the carboxylate group at the 5-position offers a convenient handle for further chemical modification to introduce a specific recognition unit for a target analyte.[2]
Synthesis of the Core Scaffold: Methyl 8-Methylquinoline-5-carboxylate
While methyl 8-methylquinoline-5-carboxylate is commercially available, understanding its synthesis provides valuable insights into the potential for creating a diverse range of derivatives.[5] A plausible and adaptable synthetic route is the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis.[6][7][8]
Protocol 1: Proposed Synthesis of 8-Methylquinoline-5-carboxylic acid via a Modified Skraup-Doebner-von Miller Reaction
This protocol outlines a potential pathway to the carboxylic acid precursor, which can then be esterified.
Materials:
3-Amino-4-methylbenzoic acid
Glycerol
Concentrated Sulfuric Acid (H₂SO₄)
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
Sodium hydroxide (NaOH) solution
Hydrochloric acid (HCl) solution
Ethanol
Procedure:
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
Slowly add 3-amino-4-methylbenzoic acid to the mixture.
Introduce the oxidizing agent portion-wise.
Heat the reaction mixture to approximately 120-130°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture and carefully pour it into a beaker of crushed ice.
Neutralize the acidic solution with a concentrated NaOH solution until a precipitate forms.
Filter the crude product and wash it with cold water.
Purify the crude 8-methylquinoline-5-carboxylic acid by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Esterification to Methyl 8-Methylquinoline-5-carboxylate
Materials:
8-Methylquinoline-5-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
Sodium bicarbonate (NaHCO₃) solution
Dichloromethane (CH₂Cl₂)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Suspend 8-methylquinoline-5-carboxylic acid in anhydrous methanol.
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
Cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
Evaporate the solvent to yield the crude methyl 8-methylquinoline-5-carboxylate, which can be further purified by column chromatography.
Caption: Synthetic workflow for methyl 8-methylquinoline-5-carboxylate.
Design and Synthesis of a Fluorescent Probe for Zinc (II) Ions
Zinc (Zn²⁺) is a biologically significant metal ion, and its detection is a common application for quinoline-based fluorescent probes.[4][9] Here, we propose the design of a "turn-on" fluorescent probe for Zn²⁺ based on the methyl 8-methylquinoline-5-carboxylate scaffold. The design involves the hydrolysis of the ester to the carboxylic acid, followed by amidation to introduce a chelating moiety.
Probe Design Rationale
The proposed probe, 8-MQ-DPA , incorporates a di-(2-picolyl)amine (DPA) group. The DPA moiety is a well-known Zn²⁺ chelator.[10] In the free probe, the lone pair of electrons on the DPA nitrogen can quench the fluorescence of the quinoline fluorophore via a Photoinduced Electron Transfer (PET) mechanism. Upon binding to Zn²⁺, the lone pair is engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[10]
Caption: Proposed PET-based sensing mechanism for 8-MQ-DPA.
Protocol 3: Synthesis of the Fluorescent Probe 8-MQ-DPA
Step 1: Hydrolysis of Methyl 8-methylquinoline-5-carboxylate
Dissolve methyl 8-methylquinoline-5-carboxylate in a mixture of methanol and water.
Add an excess of sodium hydroxide and reflux the mixture for 2-3 hours.
Cool the reaction, remove the methanol under reduced pressure, and acidify the aqueous solution with HCl to precipitate the 8-methylquinoline-5-carboxylic acid.
Filter and dry the product.
Step 2: Amidation with Di-(2-picolyl)amine
Dissolve 8-methylquinoline-5-carboxylic acid in an anhydrous solvent like dichloromethane or DMF.
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
Add di-(2-picolyl)amine to the reaction mixture.
Stir at room temperature overnight.
Purify the resulting probe, 8-MQ-DPA , by column chromatography.
Application Protocols for Fluorescent Sensing
The following protocols provide a general framework for evaluating the performance of a newly synthesized quinoline-based fluorescent probe.
Protocol 4: General Procedure for Fluorescence Titration
This protocol is used to determine the probe's response to the target analyte.
Materials:
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
Stock solution of the analyte (e.g., 10 mM ZnCl₂ in deionized water).
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
Procedure:
Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
Place 3 mL of the probe solution in a quartz cuvette.
Record the initial fluorescence emission spectrum using a fluorometer. Excite the solution at its absorption maximum and record the emission over a suitable wavelength range.
Incrementally add small aliquots of the analyte stock solution to the cuvette.
After each addition, mix thoroughly and record the fluorescence emission spectrum.
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.
Protocol 5: Determination of Selectivity
This protocol assesses the probe's response to the target analyte in the presence of other potentially interfering species.
Procedure:
Prepare solutions of the probe (e.g., 10 µM) containing a high concentration (e.g., 10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).
Prepare a solution of the probe with the target analyte at the same concentration for comparison.
Record the fluorescence emission spectrum for each solution.
Plot the fluorescence intensity for each metal ion to visually compare the selectivity.
Protocol 6: Calculation of the Limit of Detection (LOD)
The LOD determines the lowest concentration of the analyte that can be reliably detected.
Procedure:
Record the fluorescence emission spectrum of the blank (probe solution without the analyte) multiple times (e.g., n=10).
Calculate the standard deviation (σ) of the blank measurements.
Generate a calibration curve by plotting the fluorescence intensity versus low concentrations of the analyte.
Determine the slope (S) of the linear portion of the calibration curve.
Calculate the LOD using the formula: LOD = 3σ / S .[11]
Data Presentation and Interpretation
The performance of a fluorescent probe is best summarized in a tabular format for easy comparison.
Parameter
Description
Example Value (Hypothetical for 8-MQ-DPA)
λabs (nm)
Maximum absorption wavelength
330
λem (nm)
Maximum emission wavelength
450
Quantum Yield (Φ)
Efficiency of fluorescence
0.05 (free), 0.50 (with Zn²⁺)
Fold-Change
Increase in fluorescence intensity
10-fold
Binding Constant (Ka)
Affinity for the analyte
1.5 x 10⁵ M⁻¹
Limit of Detection (LOD)
Lowest detectable concentration
50 nM
Selectivity
High selectivity for Zn²⁺ over other common cations.
Conclusion and Future Perspectives
Methyl 8-methylquinoline-5-carboxylate serves as a promising and versatile platform for the rational design of novel fluorescent probes. The synthetic accessibility and the potential for straightforward chemical modification allow for the development of sensors tailored to a wide range of analytes. Future work could explore the derivatization of this core scaffold to create probes for other metal ions, anions, or biologically relevant small molecules. Furthermore, the introduction of water-solubilizing groups or cell-penetrating moieties could expand the applications of these probes to in-vivo imaging and diagnostics.[12]
References
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors. [Link]
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012). The Journal of Organic Chemistry. [Link]
Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026). Sciety. [Link]
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025). Preprints.org. [Link]
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry. [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. [Link]
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Chemistry & Biodiversity. [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications. [Link]
Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. (2001). Journal of the American Chemical Society. [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research and Reviews: Journal of Chemistry. [Link]
[Synthesis of methyl-8-hydroxyquinoline aldehydes]. (1960). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft. [Link]
15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. (2022). Science of Synthesis. [Link]
Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. (2011). The Journal of Organic Chemistry. [Link]
Technical Support Center: Synthesis of Methyl 8-methylquinoline-5-carboxylate
Welcome to the technical support center for the synthesis of methyl 8-methylquinoline-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of methyl 8-methylquinoline-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reaction yield.
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, yet it is often fraught with challenges such as low yields, harsh reaction conditions, and the formation of intractable tars.[1] This guide provides field-proven insights to address these issues directly, ensuring a higher probability of success in your experiments.
Recommended Synthetic Pathway
The most reliable and regioselective approach to synthesizing methyl 8-methylquinoline-5-carboxylate involves a two-stage process. First, the quinoline core is constructed to form the carboxylic acid intermediate, which is then esterified. This strategy provides better control over the final product's purity and yield compared to attempting to form the quinoline ring with the ester group already present.
Caption: Recommended two-stage synthetic pathway.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is producing very low yields and a significant amount of black, intractable tar. How can I fix this?
A1: This is the most common problem in Skraup and Doebner-von Miller syntheses.[2][3] The cause is typically uncontrolled polymerization of the acrolein intermediate, which is generated from glycerol under strongly acidic and high-temperature conditions.
Causality & Solutions:
Exothermic Reaction: The reaction is notoriously exothermic.[4] Uncontrolled temperature spikes accelerate polymerization.
Solution: Add the concentrated sulfuric acid slowly while cooling the reaction vessel in an ice bath. Ensure vigorous and efficient stirring to dissipate heat evenly.[5]
Reaction Vigor: The rate of acrolein formation and subsequent reaction can be too rapid.
Solution: Introduce a moderating agent. Ferrous sulfate (FeSO₄) is highly effective as it smooths the reaction profile without significantly impacting the final yield.[4] Boric acid can also be used.
Oxidizing Agent: A highly aggressive oxidizing agent can contribute to side reactions. While nitrobenzene is traditional, it can be hazardous and lead to a violent reaction.[3]
Solution: Consider using a milder oxidizing agent like iodine (often generated in situ from KI) or arsenic acid, which can lead to a less vigorous and more controllable reaction.[3]
Modern Modifications: Traditional methods are often inefficient.
Solution: Explore modern protocols using microwave irradiation or ionic liquids. These methods can significantly reduce reaction times, lower temperatures, and improve yields by minimizing tar formation.[1]
Q2: The reaction mixture becomes a solid, viscous mass that my stir bar cannot handle. What should I do?
A2: This indicates that polymerization has already begun, often due to localized overheating or high reagent concentration.
Causality & Solutions:
Incorrect Reagent Order: Adding reagents in the wrong sequence can create "hot spots."
Solution: Always add the sulfuric acid last, slowly, and with cooling. The aniline derivative and glycerol should be mixed first.[3]
Insufficient Mixing: If the stir bar is too small or the flask is too large, mixing will be inefficient.
Solution: Use a larger, high-strength magnetic stir bar and an appropriately sized flask to ensure the mixture remains a mobile slurry. For larger scales, mechanical overhead stirring is essential.
Q3: I'm concerned about the regioselectivity of the cyclization. How do I ensure I am forming the 8-methyl-5-carboxy isomer?
A3: With 3-amino-4-methylbenzoic acid as the starting material, cyclization can theoretically occur at the position ortho to the amine (C2) or para to the methyl group (C4). The directing effects of the substituents are key. The amino group is the primary director for the electrophilic cyclization. The reaction strongly favors cyclization onto the carbon ortho to the amine. The methyl group is ortho, para-directing and activating, while the carboxylic acid is meta-directing and deactivating. The position ortho to the amine and meta to the carboxylic acid (the desired C2 position) is electronically favored for the intramolecular cyclization. However, small amounts of the 6-methyl-7-carboxy isomer are possible.
Solutions:
Reaction Conditions: Standard Doebner-von Miller conditions generally provide good regioselectivity in this case.
Purification & Characterization: Careful purification by recrystallization or column chromatography is crucial. Unambiguously confirm the structure of your product using 1H and 13C NMR spectroscopy, paying close attention to the aromatic proton splitting patterns and correlations observed in a 2D-NMR experiment (COSY, HMBC).
Stage 2: Esterification
Q1: My Fischer-Speier esterification (refluxing in acidic methanol) is giving a very low yield. What are my alternatives?
A1: Low yields in Fischer esterification can be due to the equilibrium not favoring the product, steric hindrance, or the low solubility of the starting carboxylic acid. The basic nitrogen of the quinoline ring can also be protonated, which can deactivate the ring and potentially complicate the reaction.
Causality & Solutions:
Equilibrium: The reaction is reversible.
Solution: Use a large excess of methanol to push the equilibrium towards the product. The use of a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct can also improve yields.
Substrate Deactivation/Insolubility: The quinoline nitrogen can interfere with the reaction.
Solution 1 (Acid Chloride Route): This is a highly effective, non-equilibrium method. Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] Then, react the crude acid chloride with cold methanol, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
Solution 2 (Alternative Methylating Agents): For difficult esterifications, more powerful reagents can be used, although they require careful handling. TMS-diazomethane is effective but must be handled with caution.[7] Another method involves forming the cesium salt of the carboxylic acid and reacting it with methyl iodide.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis?
A1: The quinoline formation step (Skraup or Doebner-von Miller) is highly exothermic and involves concentrated strong acids at high temperatures.[4] There is a significant risk of splashing and runaway reactions. Always perform the reaction in a chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves). Have a base bath ready for quenching.
Q2: Can I use a greener solvent or catalyst system?
A2: Yes, significant progress has been made in developing greener quinoline syntheses. Using imidazolium cation-based sulfonic acid ionic liquids can replace sulfuric acid and may even eliminate the need for an external oxidant.[1] Solvent-free reactions under microwave irradiation are also a powerful green alternative that can dramatically shorten reaction times and increase yields.[1][2]
Q3: How do I effectively purify the final product, methyl 8-methylquinoline-5-carboxylate?
A3: After the esterification reaction, the crude product should be worked up by neutralizing the acid catalyst, extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), and drying the organic layer. The primary purification method is typically column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is usually effective. The final, pure product can often be recrystallized from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield a crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of 8-Methylquinoline-5-carboxylic Acid (Modified Doebner-von Miller)
This protocol incorporates modifications to improve safety and yield.
Reagent
Molar Eq.
Amount (for 10 mmol scale)
3-Amino-4-methylbenzoic acid
1.0
1.51 g
Glycerol
3.0
2.76 g (2.2 mL)
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
0.1
0.28 g
Concentrated Sulfuric Acid (H₂SO₄)
~4.0
~4.0 mL
Iodine (I₂)
0.5
1.27 g
Procedure:
To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-amino-4-methylbenzoic acid (1.51 g), glycerol (2.76 g), iodine (1.27 g) and ferrous sulfate heptahydrate (0.28 g).
Begin vigorous stirring and place the flask in an ice-water bath.
Slowly add concentrated sulfuric acid (~4.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 100 °C.
After the addition is complete, remove the ice bath and gently heat the mixture using a heating mantle to 130-140 °C.
Maintain this temperature with continuous stirring for 3-4 hours. The mixture will darken significantly.
Allow the reaction to cool to below 80 °C and carefully pour the viscous mixture into 100 mL of ice-cold water with stirring.
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~8-9. This will precipitate the crude product.
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry.
Recrystallize the crude solid from an ethanol/water mixture to afford the purified 8-methylquinoline-5-carboxylic acid.
Protocol 2: Synthesis of Methyl 8-methylquinoline-5-carboxylate (Acid Chloride Route)
Reagent
Molar Eq.
Amount (for 5 mmol scale)
8-Methylquinoline-5-carboxylic acid
1.0
0.94 g
Thionyl Chloride (SOCl₂)
3.0
1.1 mL
Anhydrous Methanol
Excess
20 mL
Triethylamine
1.5
1.05 mL
Dichloromethane (DCM)
-
25 mL
Procedure:
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend 8-methylquinoline-5-carboxylic acid (0.94 g) in 10 mL of DCM.
Add a catalytic drop of DMF.
Slowly add thionyl chloride (1.1 mL) and equip the flask with a reflux condenser.
Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
Dissolve the resulting crude acid chloride in 15 mL of anhydrous DCM and cool the flask to 0 °C in an ice bath.
In a separate flask, mix anhydrous methanol (20 mL) and triethylamine (1.05 mL).
Slowly add the methanol/triethylamine solution to the stirred acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent under reduced pressure to yield the crude methyl ester.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 8-methylquinoline-5-carboxylate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common synthesis issues.
References
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme. [Link]
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. ACS Publications. [Link]
A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial evaluation. SciSpace. [Link]
troubleshooting impurities in methyl 8-methylquinoline-5-carboxylate preparation
Technical Support Center: Methyl 8-methylquinoline-5-carboxylate Synthesis Welcome to the technical support guide for the synthesis of methyl 8-methylquinoline-5-carboxylate. This document is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 8-methylquinoline-5-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of methyl 8-methylquinoline-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the highest possible purity and yield for your target compound.
The synthesis of substituted quinolines is a foundational process in medicinal chemistry, with the core structure appearing in a vast range of pharmaceuticals.[1][2] The Friedländer annulation is a common and powerful method for constructing the quinoline scaffold from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[3][4][5] However, like any multi-step organic synthesis, this process is susceptible to side reactions and the formation of impurities that can complicate purification and compromise the integrity of the final product.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: My crude product is a dark, oily residue with a low yield after the initial reaction. What are the likely causes?
This is a common issue, often pointing to incomplete reaction, side reactions, or the formation of polymeric tars. The likely culprits are:
Unreacted Starting Materials: The most straightforward cause is an incomplete reaction. Both the 2-aminoaryl ketone/aldehyde and the active methylene compound may be present.
Polymeric Byproducts: Acid or base catalysts, especially at high temperatures, can promote self-condensation of the starting materials or intermediates, leading to the formation of intractable tars.[1][6] This is particularly prevalent in related syntheses like the Skraup reaction, where harsh acidic conditions are known to generate significant tarry residues.[1][6]
Oxidation/Decomposition: The quinoline ring is relatively stable, but starting materials and intermediates may not be, especially under harsh thermal or oxidative conditions.[7]
Troubleshooting Steps:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A well-chosen solvent system should clearly separate your starting materials, product, and major byproducts. The reaction is complete only when the limiting reagent spot has disappeared.
Temperature Control: The Friedländer synthesis can be exothermic.[8] Overheating can significantly increase the rate of side reactions leading to tar formation. Maintain strict temperature control as specified in your protocol. If the reaction is highly exothermic, consider slower addition of reagents or external cooling.
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, TFA) or bases (e.g., KOH, piperidine).[3][4] If one class of catalyst is producing excessive charring, consider switching to the other or using a milder catalyst. For instance, Lewis acids or iodine have been reported to catalyze the reaction under milder conditions.[3]
Q2: My ¹H NMR spectrum shows my desired product, but there are persistent, unidentifiable peaks. What could they be?
Unexpected peaks often correspond to isomers or products of side reactions inherent to the chosen synthetic route.
Isomeric Impurities: If you use an unsymmetrical ketone as a starting material, there is a possibility of forming a regioisomeric quinoline product.[9] For example, the condensation can occur on either side of the ketone, leading to a different substitution pattern on the quinoline ring.
Incomplete Cyclization Products: The reaction proceeds via an initial aldol or Schiff base formation, followed by cyclization and dehydration.[3][4] Incomplete dehydration can leave hydroxylated intermediates in your product mixture.
N-Oxide Formation: If any oxidizing agents are present, or if the reaction is exposed to air at high temperatures for extended periods, the nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide.
Troubleshooting & Identification Workflow:
The following diagram outlines a systematic approach to identifying and resolving issues with unknown impurities.
Caption: A workflow for identifying and purifying the target compound.
Q3: How can I effectively purify my crude methyl 8-methylquinoline-5-carboxylate?
Purification is critical. A multi-step approach combining extraction, chromatography, and recrystallization is often most effective.
Acid-Base Extraction: Quinolines are basic due to the nitrogen atom.[10] This property can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated quinoline product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer.[9] Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent will recover the purified product.
Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as regioisomers.
Recrystallization: This is an excellent final polishing step to obtain highly crystalline, pure material.
Protocols & Methodologies
Protocol 1: Flash Column Chromatography
This protocol is designed to separate the target compound from less polar and more polar impurities.
Stationary Phase: Select silica gel (230-400 mesh) as the stationary phase.
Mobile Phase (Eluent) Selection: The choice of eluent is crucial. Start by testing solvent systems with TLC. A good system will give your product an Rf value of ~0.3. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) while collecting fractions.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for quinoline derivatives include ethanol, methanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product from the chromatography step.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be confirmed by melting point analysis and NMR spectroscopy.
References
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
YouTube. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]
Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Supporting Information. (n.d.). Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
Sciencemadness Discussion Board. (2007, May 7). quinoline. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
International Journal for Multidisciplinary Research (IJFMR). (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
PrepChem.com. (2020, January 22). Synthesis of 8-methylquinoline. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Retrieved from [Link]
ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
Mediterranean Journal of Chemistry. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]
Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Optimizing Crystallization and Purification of Methyl 8-Methylquinoline-5-carboxylate
Welcome to the Technical Support Center for the crystallization and purification of methyl 8-methylquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the crystallization and purification of methyl 8-methylquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this quinoline derivative. Here, we move beyond generic protocols to offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: From Crude Product to Crystalline Purity
This section addresses specific issues you may encounter during the crystallization and purification of methyl 8-methylquinoline-5-carboxylate in a question-and-answer format.
Question 1: My crude methyl 8-methylquinoline-5-carboxylate is an oil and refuses to crystallize. What are the initial steps to induce crystallization?
Answer: "Oiling out" is a common challenge, particularly with compounds that have lower melting points or when the concentration of impurities is high.[1] This phenomenon occurs when the solute separates from the solution as a liquid phase rather than forming a crystalline solid.[1] Here’s a systematic approach to tackle this issue:
Solvent System Exploration: The primary reason for oiling out is often an inappropriate solvent system. Your goal is to find a solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
Single Solvent Screening: Begin by testing a range of solvents with varying polarities. For quinoline derivatives, ethanol is often a good starting point.[2] Other potential solvents to screen include methanol, acetone, ethyl acetate, and toluene.
Binary Solvent Systems: If a single solvent is not effective, a binary solvent system is a powerful technique.[1] Dissolve your oily compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, such as hexane or pentane) at an elevated temperature until you observe persistent turbidity.[3][4] Add a few drops of the "good" solvent back to achieve a clear solution, and then allow it to cool slowly.
Inducing Nucleation: If a suitable solvent system is found but crystallization is sluggish:
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This will provide a template for further crystal growth.
Salt Formation: Since the quinoline moiety is basic, precipitation as a crystalline salt can be a highly effective method for both purification and solidification.[4]
Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of hydrochloric acid in the same or a miscible solvent.[4]
Other Salts: Consider forming picrate, phosphate, or sulfate salts, which often form highly crystalline solids.[4] The free base can then be regenerated by treatment with a base.[4]
Question 2: I've achieved crystallization, but my yield of methyl 8-methylquinoline-5-carboxylate is consistently low. How can I improve it?
Answer: Low recovery during crystallization can be frustrating. Several factors could be at play, from the choice of solvent to the cooling process.
Re-evaluate Your Solvent Choice: The "ideal" recrystallization solvent will dissolve your compound completely at its boiling point but very little at low temperatures (e.g., 0-4 °C). If your compound has significant solubility in the mother liquor even when cold, your yields will be poor. Re-run small-scale solubility tests to confirm you have the optimal solvent.
Minimize the Amount of Hot Solvent: The most common error leading to low yield is using an excessive amount of hot solvent to dissolve the crude product. Always aim to use the minimum amount of boiling solvent required to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.
Slow and Gradual Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath can maximize the precipitation of your product.
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by concentrating the remaining mother liquor (the solution from which the crystals were filtered) by boiling off some of the solvent and allowing it to cool again. Be aware that this second crop may be less pure than the first.
Question 3: My final crystalline product of methyl 8-methylquinoline-5-carboxylate is colored, but I expect a colorless or pale yellow solid. How can I remove colored impurities?
Answer: Colored impurities are common in many organic reactions and can often be effectively removed.
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing high-molecular-weight colored impurities.[1]
Protocol: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly and add a small amount of activated carbon (a spatula tip is usually sufficient for lab scale).
Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
Hot Filtration: After adding the carbon, bring the solution back to a gentle boil for a few minutes and then perform a hot gravity filtration to remove the carbon. The filtrate should be significantly less colored.
Chromatography: If treatment with activated carbon is insufficient, column chromatography may be necessary. For quinoline derivatives that streak on silica gel due to the basicity of the nitrogen atom, consider the following:
Use a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent system.[3] This will neutralize the acidic sites on the silica gel and improve the chromatography.
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for methyl 8-methylquinoline-5-carboxylate?
A1: While specific solubility data for methyl 8-methylquinoline-5-carboxylate is not extensively published, we can make educated recommendations based on the properties of similar quinoline derivatives. For quinoline compounds, ethanol is often a good first choice.[2] Given the presence of the methyl ester group, other mid-polarity solvents such as ethyl acetate and acetone are also excellent candidates to screen. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, is also highly likely to be effective.
Q2: What are the likely impurities I should be trying to remove?
A2: Impurities can arise from starting materials, side reactions, or degradation. For quinoline syntheses, potential impurities include:
Isomeric Byproducts: If a substituted aniline is used in the synthesis (e.g., a Skraup or Doebner-von Miller reaction), regioisomers can form. For example, the synthesis of 5-methylquinoline from m-toluidine also produces 7-methylquinoline.[5]
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
Polymeric Tars: Certain quinoline syntheses, like the Skraup reaction, are prone to producing tarry byproducts if the reaction temperature is not well-controlled.[5]
Oxidation Products: Quinoline rings can be susceptible to oxidation, especially if exposed to air and light over time, leading to colored impurities.[6]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your methyl 8-methylquinoline-5-carboxylate:
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a common starting point for quinoline derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.[7][8]
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]
Data & Protocols
Solubility Screening Protocol
A systematic approach to solvent screening is crucial for developing a robust crystallization procedure.
Experimental Protocol:
Place approximately 10-20 mg of your crude methyl 8-methylquinoline-5-carboxylate into several small test tubes.
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, to a total of ~0.5 mL. Note the solubility at room temperature.
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath. Observe if the compound dissolves.
If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form.
The ideal solvent will exhibit poor solubility at room temperature and in an ice bath, but complete solubility at elevated temperatures.
Table 1: Representative Solubility Characteristics of Quinolines and Derivatives in Common Solvents
Solvent
Polarity
Expected Solubility of Methyl 8-methylquinoline-5-carboxylate
preventing degradation of methyl 8-methylquinoline-5-carboxylate during long-term storage
Welcome to the Technical Support Center for methyl 8-methylquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for methyl 8-methylquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is methyl 8-methylquinoline-5-carboxylate and what are its common applications?
A1: Methyl 8-methylquinoline-5-carboxylate is a heterocyclic aromatic organic compound.[1] Its quinoline core is a prevalent scaffold in a wide range of pharmacologically active compounds, including those with antiseptic, antipyretic, and antiperiodic properties. Derivatives of quinoline are integral to the synthesis of antimalarial drugs, antibiotics, dyes, and rubber chemicals. The 8-methylquinoline substructure, specifically, is used in pharmaceutical manufacturing and as a corrosion inhibitor.[2]
Q2: My solid methyl 8-methylquinoline-5-carboxylate has changed color from off-white to yellow/brown during storage. Is it degraded?
A2: A color change to yellow or brown upon storage, especially when exposed to light, is a common observation for quinoline compounds.[1] This discoloration often indicates a degree of degradation, likely through oxidation or photodegradation. While a slight color change may not significantly impact all experimental outcomes, it is a sign that the compound's purity should be verified before use in sensitive applications.
Q3: What are the primary degradation pathways for methyl 8-methylquinoline-5-carboxylate?
A3: The main degradation pathways for this compound are anticipated to be hydrolysis of the methyl ester group and oxidation of the quinoline ring system.[3]
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic conditions.[4][5] This process would yield 8-methylquinoline-5-carboxylic acid and methanol.[6][7]
Oxidation: The quinoline ring is prone to oxidation, which can be initiated by atmospheric oxygen.[3][8] The methyl group attached to the ring can also be oxidized to a carboxylic acid.[9]
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various byproducts.[9][10]
Q4: What are the ideal long-term storage conditions for methyl 8-methylquinoline-5-carboxylate?
A4: To minimize degradation, methyl 8-methylquinoline-5-carboxylate should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) is recommended.[3][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of methyl 8-methylquinoline-5-carboxylate.
Issue
Possible Cause(s)
Troubleshooting Steps
Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping)
Oxidation: Exposure to air. Photodegradation: Exposure to light. Hygroscopicity: Absorption of moisture.
1. Verify Purity: Before use, assess the compound's purity using an appropriate analytical method like HPLC or ¹H NMR. 2. Inert Atmosphere: Store the compound under an inert gas (argon or nitrogen) to prevent oxidation.[3] 3. Light Protection: Store in an amber vial or wrap the container with aluminum foil.[3] 4. Moisture Control: Store in a desiccator or a dry box with a desiccant.[3]
Inconsistent or Poor Results in Biological Assays
Compound Degradation: The active compound may have degraded, leading to lower effective concentration. Stock Solution Instability: Degradation may occur in the stock solution over time.
1. Use Fresh Compound: Whenever possible, use a fresh, unopened vial of the compound. 2. Prepare Fresh Stock Solutions: Prepare stock solutions immediately before each experiment.[11] 3. Proper Stock Solution Storage: If stock solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10][11]
Precipitation of Compound from Solution During Storage
Poor Solubility at Low Temperatures: The compound may have limited solubility in the chosen solvent at storage temperatures. Freeze-Thaw Cycles: Repeated temperature changes can promote precipitation.
1. Store at a Lower Concentration: Prepare a less concentrated stock solution if solubility is an issue.[11] 2. Aliquot Stock Solutions: As mentioned above, aliquoting prevents the need for repeated warming and cooling of the entire stock.[11] 3. Gentle Warming: If precipitation occurs, gently warm the solution in a 37°C water bath to redissolve the compound before use. Be mindful of the compound's stability at elevated temperatures.[11]
The following diagram illustrates the likely degradation pathways of methyl 8-methylquinoline-5-carboxylate.
Caption: Potential degradation pathways of methyl 8-methylquinoline-5-carboxylate.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of methyl 8-methylquinoline-5-carboxylate. Method optimization may be required based on the specific instrumentation and impurities present.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
Methyl 8-methylquinoline-5-carboxylate sample
Reference standard of methyl 8-methylquinoline-5-carboxylate (if available)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% formic acid (or other suitable modifier).
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Degas the mobile phases before use.
Sample Preparation:
Accurately weigh approximately 1 mg of the methyl 8-methylquinoline-5-carboxylate sample.
Dissolve the sample in 1 mL of the mobile phase (a 50:50 mixture of A and B is a good starting point) to create a 1 mg/mL stock solution.
If necessary, dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions (Example):
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: A gradient elution is often effective. For example:
Start with 90% A and 10% B.
Linearly increase to 10% A and 90% B over 20 minutes.
Hold at 90% B for 5 minutes.
Return to initial conditions and equilibrate for 5 minutes.
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).[12]
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
If a reference standard is used, compare the retention time and UV spectrum of the sample's main peak to that of the standard for identity confirmation.
Navigating the Complexities of Methyl 8-Methylquinoline-5-carboxylate Functionalization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the functionalization of methyl 8-methylquinoline-5-carboxylate. This guide is designed to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of methyl 8-methylquinoline-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the chemical modification of this versatile scaffold. As Senior Application Scientists, we understand that seemingly straightforward reactions can often be complicated by a landscape of potential side reactions. This resource aims to equip you with the knowledge to anticipate, diagnose, and overcome these challenges, ensuring the successful synthesis of your target molecules.
Understanding the Reactivity Landscape
The methyl 8-methylquinoline-5-carboxylate core presents a unique set of challenges and opportunities for chemical functionalization. The quinoline ring system itself has distinct electronic properties, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich. This inherent nature generally directs electrophilic substitutions to the benzene ring, specifically at the C5 and C8 positions.[1][2]
However, the substituents on our molecule of interest significantly modulate this reactivity. The 8-methyl group is an electron-donating group (EDG), which tends to activate the ring towards electrophilic attack. Conversely, the methyl-5-carboxylate group is an electron-withdrawing group (EWG), which deactivates the ring. This push-pull electronic environment can lead to a delicate balance of reactivity and a number of potential side reactions that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on methyl 8-methylquinoline-5-carboxylate. Where should I expect the substitution to occur, and what are the likely side products?
A1: The interplay between the 8-methyl (activating, ortho-, para-directing) and 5-carboxylate (deactivating, meta-directing within the benzene ring) groups creates a complex regiochemical puzzle. While the C5 position is blocked, the 8-methyl group would typically direct electrophiles to the C7 and C5 positions. The deactivating effect of the carboxylate group at C5 will likely reduce the overall reactivity of the benzene ring.
Commonly, with 8-substituted quinolines, electrophilic substitution is directed to the C5 position.[3][4] Since this is occupied in your starting material, the next most likely positions for electrophilic attack are C7 and potentially C6. However, steric hindrance from the 8-methyl group might disfavor substitution at C7.
Potential Side Reactions:
Multiple substitutions: Under harsh conditions, you might observe di- or even tri-substituted products, especially if the reaction is not carefully controlled.
Oxidation of the 8-methyl group: Strong oxidizing agents used in some electrophilic substitutions (e.g., strong nitrating conditions) can oxidize the 8-methyl group to a carboxylic acid.
Hydrolysis of the ester: Strongly acidic or basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q2: I am trying to functionalize the 8-methyl group via C-H activation. What are the challenges and potential side reactions?
A2: Transition metal-catalyzed C-H activation is a powerful tool for functionalizing the 8-methyl group.[5][6][7] The nitrogen atom of the quinoline ring can act as a directing group, facilitating the formation of a cyclometalated intermediate.
Potential Side Reactions:
C7-H activation: While the 8-methyl group is a primary target, competing C-H activation at the C7 position of the quinoline ring is a known side reaction, especially with certain palladium catalysts.[8]
Reaction at the ester: Organometallic reagents used in C-H activation can potentially react with the methyl ester, leading to undesired byproducts.
Low reactivity: The electron-withdrawing nature of the 5-carboxylate group can reduce the electron density of the entire ring system, potentially making the C-H bonds of the 8-methyl group less susceptible to activation.
Q3: Can I perform a nucleophilic aromatic substitution on the quinoline ring?
A3: Generally, nucleophilic aromatic substitution (SNAr) on the benzene ring of a quinoline is difficult unless there are strong electron-withdrawing groups and a good leaving group present. The pyridine ring is more susceptible to nucleophilic attack, typically at the C2 and C4 positions.[9] In your molecule, without a suitable leaving group on the benzene ring, SNAr is unlikely to be a primary reaction pathway. If you have a derivative with a leaving group (e.g., a halogen) at a position like C6 or C7, SNAr could be possible, but may require harsh conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the functionalization of methyl 8-methylquinoline-5-carboxylate.
Problem 1: Low or No Yield of the Desired Product
Possible Cause
Troubleshooting Steps & Explanation
Deactivated Ring System
The electron-withdrawing 5-carboxylate group deactivates the entire quinoline system towards electrophilic attack and can reduce the efficiency of C-H activation at the 8-methyl group. Solution: Consider using more forcing reaction conditions (higher temperature, longer reaction time, stronger activating reagents). However, be mindful that this can also increase the likelihood of side reactions.
Steric Hindrance
The 8-methyl group can sterically hinder access to the C7 position for electrophilic substitution. For reactions at the methyl group itself, bulky reagents may have difficulty approaching the reaction center. Solution: Choose less sterically demanding reagents. For C-H activation, ligand selection for the metal catalyst is crucial to modulate the steric environment around the catalytic center.
Incompatible Reagents
Organometallic reagents or strong bases can react with the methyl ester. Strong acids or bases can cause hydrolysis. Solution: Carefully review the compatibility of all reagents with the ester functionality. If necessary, protect the ester group or consider performing the functionalization on the corresponding carboxylic acid and re-esterifying later.
Problem 2: Formation of Multiple Products and Isomers
Possible Cause
Troubleshooting Steps & Explanation
Lack of Regioselectivity in Electrophilic Substitution
The directing effects of the 8-methyl and 5-carboxylate groups may lead to a mixture of isomers (e.g., substitution at C6 and C7). Solution: Optimize reaction conditions by lowering the temperature to enhance selectivity. Screen different solvents and catalysts. For halogenation, consider using milder reagents (e.g., NBS instead of Br₂).[10]
Over-reaction
In electrophilic substitutions, the initial product may be more activated than the starting material, leading to multiple additions. Solution: Use a stoichiometric amount of the electrophile or add it slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Competing C-H Activation Sites
During C-H activation of the 8-methyl group, activation of the C7-H bond can occur. Solution: The choice of metal catalyst and directing group is critical. For instance, using the quinoline N-oxide can sometimes favor C8 functionalization.[5] Ligand tuning on the metal catalyst can also significantly influence regioselectivity.
Problem 3: Unwanted Modification of Functional Groups
Possible Cause
Troubleshooting Steps & Explanation
Hydrolysis of the Methyl Ester
The presence of acid or base, even in catalytic amounts, can lead to the hydrolysis of the methyl ester to the carboxylic acid.[11] Solution: Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities. If the reaction conditions are inherently acidic or basic, consider protecting the ester or using a different synthetic route.
Decarboxylation
Under high temperatures, especially in the presence of copper or other catalysts, quinoline carboxylic acids (formed from in-situ hydrolysis) can undergo decarboxylation.[7] Solution: Avoid excessive heating. If high temperatures are necessary, perform the reaction under an inert atmosphere to minimize oxidative side reactions that might facilitate decarboxylation.
Oxidation of the 8-Methyl Group
Strong oxidizing conditions can convert the 8-methyl group into a formyl or carboxyl group. Solution: Use milder and more selective oxidizing agents. If the desired reaction is an oxidation of the methyl group, control the stoichiometry of the oxidant to avoid over-oxidation.
This protocol is a suggested starting point, and optimization will likely be necessary.
Reaction Setup: To a solution of methyl 8-methylquinoline-5-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere (N₂ or Ar), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Side Reaction Pathways
Caption: Common side reactions and their triggers.
Concluding Remarks
The successful functionalization of methyl 8-methylquinoline-5-carboxylate hinges on a thorough understanding of its nuanced reactivity and a proactive approach to mitigating potential side reactions. By carefully selecting reagents, optimizing reaction conditions, and diligently monitoring reaction progress, researchers can navigate the synthetic challenges and efficiently access a diverse range of valuable derivatives for applications in drug discovery and materials science. We hope this guide serves as a valuable resource in your experimental endeavors.
References
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry.
C5–H carboxylation of 8-aminoquinolines. ResearchGate.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
Halogenation of 8-methyl quinoline. ResearchGate.
One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions. ResearchGate.
Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters.
8-Methylquinoline synthesis. ChemicalBook.
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC.
Decarboxylation. Organic Chemistry Portal.
Nucleophilic substitution reactions of carboxylic acid derivatives. Khan Academy.
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate.
Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization. Der Pharma Chemica.
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Basic and Clinical Physiology and Pharmacology.
5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science.
H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. The Journal of Organic Chemistry.
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry.
CHEMISTRY OF SUBSTITUTED QUINOLINONES IV. REGIOSELECTIVE NUCLEOPHILIC SUBSTITUTION OF. Acta Chimica Slovenica.
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships. ResearchGate.
Electrophilic Substitution of 8-Hydroxyquinoline. Scribd.
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI.
Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. ResearchGate.
Synthesis and Oxidation Chemistry of 8-S-Cysteinyl Conjugates of Salsolinol. Sci-Hub.
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
Technical Support Center: NMR Spectroscopy of Methyl 8-Methylquinoline-5-Carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 8-methylquinoline-5-carboxylate and its derivatives. This guide provides in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 8-methylquinoline-5-carboxylate and its derivatives. This guide provides in-depth troubleshooting for a common and often perplexing issue: the disappearance of expected peaks in your ¹H NMR spectra. Here, we move beyond simple checklists to explain the underlying physical and chemical principles, empowering you to diagnose and solve these challenges effectively.
Introduction: The Case of the Missing Peaks
The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatives are central to numerous drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment of these compounds. However, the unique electronic and structural features of molecules like methyl 8-methylquinoline-5-carboxylate can lead to unexpected NMR phenomena, most notably the broadening or complete disappearance of signals. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter.
Troubleshooting Flowchart
Before diving into specific issues, the following workflow provides a general diagnostic path when you observe missing peaks in your NMR spectrum.
Caption: A general troubleshooting workflow for missing NMR peaks.
Frequently Asked Questions (FAQs)
Question 1: My aromatic or methyl peaks are unusually broad or have disappeared entirely. What is the most likely cause?
Answer: The most common culprit for severe peak broadening or disappearance, especially when it affects multiple signals, is the presence of paramagnetic impurities.[1][2][3]
Causality Explained: Paramagnetic species, such as transition metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or dissolved molecular oxygen, possess unpaired electrons.[2][3] These unpaired electrons create a fluctuating local magnetic field that dramatically accelerates the spin-lattice (T1) and spin-spin (T2) relaxation of nearby nuclei.[4] This rapid relaxation leads to a significant increase in the linewidth of the NMR signal, often to the point where the peak becomes indistinguishable from the baseline noise.[1]
Troubleshooting & Validation:
Sample History: Review the synthetic route. Were any metal-based reagents or catalysts used (e.g., palladium, copper)? Could trace metals have leached from glassware or spatulas?
Visual Inspection: Does the sample or solution have any faint color that might suggest metal ion contamination?
The EDTA Test: Prepare a fresh NMR sample and add a small amount of EDTA (ethylenediaminetetraacetic acid) dissolved in a suitable deuterated solvent. EDTA is a strong chelating agent that will bind to many metal ions, rendering them diamagnetic. If your peaks reappear or sharpen significantly, paramagnetic contamination is confirmed.
Solution Protocol:
EDTA Wash: During the workup of your synthesis, wash the organic layer with an aqueous solution of EDTA to remove trace metals.
Filtration: Pass your NMR sample through a small plug of Celite or a syringe filter to remove any particulate matter that could contain paramagnetic species.[3]
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your NMR sample for several minutes before sealing the tube.[3]
Question 2: The proton peak on the carbon adjacent to the quinoline nitrogen (C2-H) is broad or missing. What's happening?
Answer: This specific broadening is often due to a phenomenon called quadrupolar relaxation, caused by the ¹⁴N nucleus.
Causality Explained: Nitrogen-14, the most abundant isotope of nitrogen (99.6%), is a quadrupolar nucleus (spin I > 1/2). This means its nucleus is not perfectly spherical, and it interacts with the electric field gradient at the nucleus. This interaction provides a very efficient relaxation pathway. For protons directly bonded or in close proximity (2-3 bonds) to the nitrogen, this rapid relaxation of the nitrogen nucleus can cause broadening of the proton's signal.[5] This effect is intermediate and can be highly dependent on the molecular tumbling rate and the symmetry of the nitrogen's environment.[5]
Troubleshooting & Validation:
Temperature Change: Acquire spectra at different temperatures.[6] Changing the temperature alters the rate of molecular tumbling. If quadrupolar broadening is the cause, you may see the peak sharpen or broaden further as the tumbling rate changes.
Acidification: Add a trace amount of a strong acid (like trifluoroacetic acid-d, TFA-d) to your NMR sample.[7] Protonation of the quinoline nitrogen changes its electronic environment and symmetry, which can alter the quadrupolar relaxation effect and potentially sharpen the adjacent proton signal.[7]
Solution Protocol:
If the peak is only moderately broad, it may still be usable for structural confirmation.
For definitive assignment, rely on 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over 2-3 bonds.[8] A correlation from a well-defined proton (like H4) to the C2 carbon can confirm the C2 chemical shift even if the C2-H proton signal is not clearly visible.
Question 3: I see more peaks than expected, or some peaks seem to merge and broaden as I increase the temperature. Why?
Answer: This behavior is characteristic of chemical exchange or the presence of slowly interconverting conformers on the NMR timescale.[9][10]
Causality Explained: Molecules are not static. Bonds can rotate, and rings can pucker. If your molecule can exist in two or more different conformations that interconvert at a rate comparable to the NMR frequency difference between the signals, you will observe peak broadening.[9][11]
Slow Exchange (Low Temperature): If the interconversion is slow, you will see separate, sharp peaks for each conformer.
Fast Exchange (High Temperature): If the interconversion is very fast, you will see a single, sharp peak at a population-averaged chemical shift.
Intermediate Exchange: At intermediate rates, the peaks will broaden, coalesce, and eventually merge into a single peak as the temperature is raised.[10] For your specific molecule, this could be due to slow rotation around the C5-ester bond.
Troubleshooting & Validation Protocol: Variable Temperature (VT) NMR
Acquire a Baseline: Take a standard ¹H NMR spectrum at room temperature.
Cool the Sample: Decrease the temperature in 10-20°C increments (e.g., to 0°C, -20°C, -40°C) and acquire a spectrum at each step. Look for the broad signals to resolve into two or more distinct sets of sharp peaks.
Heat the Sample: Increase the temperature in 10-20°C increments (e.g., to 40°C, 60°C, 80°C) and acquire a spectrum at each step.[12] Look for the broad or multiple peaks to coalesce and sharpen into a single set of averaged signals.[12]
Data Interpretation: The temperature at which the peaks merge (the coalescence temperature) can be used to calculate the rate of exchange and the energy barrier for the conformational change.[11]
Question 4: I am working in a protic solvent like D₂O or CD₃OD and my methyl signal is disappearing over time. Is my compound decomposing?
Answer: While decomposition is possible, a more likely explanation for a disappearing methyl group adjacent to a quinoline ring in a deuterated solvent is hydrogen-deuterium (H/D) exchange.[13]
Causality Explained: The protons on the methyl group at the C8 position of the quinoline ring can be slightly acidic. In the presence of a deuterated solvent (a source of deuterium), a slow base- or acid-catalyzed exchange can occur, where the protons on the methyl group (-CH₃) are gradually replaced by deuterium atoms (-CH₂D, -CHD₂, -CD₃). Since deuterium is not observed in a ¹H NMR spectrum, the signal for the methyl group will decrease in intensity and eventually disappear as the exchange proceeds.[14][15][16]
Troubleshooting & Validation:
Mass Spectrometry: The most definitive test is to analyze your sample by mass spectrometry. If H/D exchange has occurred, the molecular weight of your compound will increase by one, two, or three mass units.
¹³C NMR: Run a ¹³C NMR spectrum. The carbon of the methyl group will still be present, although its signal may change from a quartet (for -CH₃) to a triplet (for -CH₂D), a doublet (for -CHD₂), and finally a singlet (for -CD₃) in the proton-coupled spectrum, and it will be broadened in the proton-decoupled spectrum due to C-D coupling.
Solvent Change: Re-dissolve the sample in an aprotic deuterated solvent like CDCl₃ or DMSO-d₆. If the methyl peak is present in these solvents but disappears in D₂O, H/D exchange is the confirmed cause.
Solution: For aggregation studies or experiments requiring protic solvents, be aware of this potential exchange.[13] If possible, use aprotic solvents for routine structural characterization. If you must use a protic solvent, acquire the spectrum immediately after sample preparation to minimize the extent of exchange.
Reference Data
The following table provides approximate ¹H NMR chemical shifts for the parent 8-methylquinoline scaffold. Use this as a guide to identify which protons might be affected in your derivative. Note that the ester at C5 will significantly influence the shifts of H4 and H6.
Proton
Approximate Chemical Shift (δ, ppm) in CDCl₃
Multiplicity
H2
8.95
dd
H3
7.39
dd
H4
8.12
dd
H6
7.65
d
H7
7.43
t
8-CH₃
2.83
s
Data compiled from publicly available spectra for 8-methylquinoline.[17][18]
References
Bottino, F. A., et al. A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 1981, 59(8), 1205-1207. Available from: [Link]
Takahashi, H., et al. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein and Peptide Letters, 2007, 14(10), 1033-1037. Available from: [Link]
Gulevskaya, A. V. Advanced NMR techniques for structural characterization of heterocyclic structures. European Scientific Association, 2016. Available from: [Link]
Chemical Exchange. University of Washington. Available from: [Link]
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available from: [Link]
MRI Questions. Chemical exchange in NMR. Available from: [Link]
Effect-of-Chemical-Exchange-on-Spectra. SlideShare. Available from: [Link]
Pferschy-Wenzig, E.-M., et al. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Journal of Proteome Research, 2019, 18(9), 3536-3544. Available from: [Link]
White, A. M., et al. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. Journal of Visualized Experiments, 2021, (173). Available from: [Link]
Wikipedia. NMR line broadening techniques. Available from: [Link]
Suslick, K. S. Paramagnetic NMR. University of Illinois Urbana-Champaign. Available from: [Link]
Pferschy-Wenzig, E.-M., et al. Guidelines for the Use of Deuterium Oxide (D 2 O) in 1 H NMR Metabolomics. ACS Publications, 2019. Available from: [Link]
Vallurupalli, P., et al. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 2007, 129(47), 14582-14583. Available from: [Link]
ResearchGate. Methyl peak in my compound is not appearing in the NMR spectra after storing the sample for few days. Also the peak is giving an integral value of 1.3. Available from: [Link]
The Berger's Lab. Proton NMR Assignment Tools - The D2O Shake. Available from: [Link]
Mohammadi, M. S., et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 2018, 13(2). Available from: [Link]
University of Cambridge. Chemical shifts. Available from: [Link]
ResearchGate. Effect of temperature on the 1 H NMR spectrum of 1, measured at a... Available from: [Link]
Ma, Y., et al. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 2024, 62(4), 198-207. Available from: [Link]
Meier, M. A., et al. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 2017, 277, 146-157. Available from: [Link]
Stack Exchange. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Available from: [Link]
Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
Kaczmarek, L. S. A 15N NMR Study of Some Fused Polyaza Heterocyclic Ring Systems. Magnetic Resonance in Chemistry, 1993, 31(10), 923-927. Available from: [Link]
SpectraBase. 8-Methylquinoline. Available from: [Link]
Rousseaux, O., et al. Toward New Descriptors of Basic Nitrogen Compounds in Middle Distillates by 2D NMR. Energy & Fuels, 2020, 34(2), 1496-1506. Available from: [Link]
University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]
University of Ottawa. Nitrogen NMR. Available from: [Link]
Price, W. S. Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2017, 46A(1), e21422. Available from: [Link]
Reddit. When a peak in an H NMR data "disappears" , what could it mean? Available from: [Link]
A Guide to the Spectroscopic Characterization of Methyl 8-methylquinoline-5-carboxylate: A Comparative and Predictive Approach
For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Th...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. The quinoline scaffold, a recurring motif in pharmaceuticals and functional materials, presents a rich yet often complex spectroscopic puzzle. This guide provides a comprehensive framework for the analysis of methyl 8-methylquinoline-5-carboxylate, a disubstituted quinoline derivative.
Due to the absence of readily available, published experimental NMR data for methyl 8-methylquinoline-5-carboxylate in public spectral databases, this guide will take a comparative and predictive approach. By leveraging established Nuclear Magnetic Resonance (NMR) principles and analyzing empirical data from structurally related analogs, we can construct a robust hypothesis for the expected ¹H and ¹³C NMR spectra of the target molecule. This guide will not only predict the spectral data but also provide a detailed experimental protocol that would serve as a self-validating system for any researcher who has synthesized this compound.
The Logic of Spectroscopic Comparison
The chemical shift of a nucleus in an NMR experiment is exquisitely sensitive to its local electronic environment. In aromatic systems like quinoline, the position of a proton or carbon signal is influenced by the electron-donating or electron-withdrawing nature of substituents, as well as steric and anisotropic effects. Our strategy is to deconstruct methyl 8-methylquinoline-5-carboxylate into its constituent parts and analyze their individual and combined effects on the quinoline core.
For this comparative analysis, we will use the following reference compounds:
8-Methylquinoline: To understand the influence of the methyl group at the C8 position.
Methyl quinoline-6-carboxylate N-oxide: To infer the electronic effect of a methoxycarbonyl group on the carbocyclic ring. It is important to note that the N-oxide functionality and the position at C6 will alter the electronic distribution compared to our target molecule, a limitation we acknowledge and will account for in our predictions.
Predicted NMR Data for Methyl 8-methylquinoline-5-carboxylate
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for methyl 8-methylquinoline-5-carboxylate. These predictions are based on an additive model of substituent effects derived from the reference compounds. The numbering scheme used for the quinoline ring is presented in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure and numbering of methyl 8-methylquinoline-5-carboxylate.
Predicted ¹H NMR Spectral Data
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale for Prediction
H2
~8.9
dd
J ≈ 4.2, 1.7
Downfield due to proximity to nitrogen; typical for H2 in quinolines.
H3
~7.4
dd
J ≈ 8.3, 4.2
Influenced by adjacent H2 and H4.
H4
~8.2
dd
J ≈ 8.3, 1.7
Downfield due to proximity to nitrogen.
H6
~7.8
d
J ≈ 7.5
Influenced by the ester at C5 and adjacent H7.
H7
~7.6
d
J ≈ 7.5
Influenced by the methyl group at C8 and adjacent H6.
8-CH₃
~2.8
s
-
Typical chemical shift for a methyl group on an aromatic ring.
5-COOCH₃
~4.0
s
-
Typical chemical shift for a methyl ester.
Predicted ¹³C NMR Spectral Data
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C2
~150
Downfield due to proximity to nitrogen.
C3
~122
Typical chemical shift for this position.
C4
~136
Downfield due to proximity to nitrogen.
C4a
~129
Quaternary carbon, influenced by both rings.
C5
~128
Influenced by the attached ester group.
C6
~132
Downfield due to the deshielding effect of the C5-ester.
C7
~127
Typical aromatic carbon shift.
C8
~138
Influenced by the attached methyl group.
C8a
~147
Quaternary carbon, adjacent to nitrogen.
C=O
~167
Typical chemical shift for an ester carbonyl.
8-CH₃
~18
Typical chemical shift for an aromatic methyl group.
5-COOCH₃
~53
Typical chemical shift for a methoxy group of an ester.
Comparative Experimental Data
To ground our predictions, the following table presents experimental NMR data for our chosen reference compounds.
Note: Data for 6-(Methoxycarbonyl)quinoline N-oxide is for the N-oxide derivative, which will influence chemical shifts. This data is used as a proxy to estimate the effect of the methoxycarbonyl group.
Experimental Protocol for Structural Elucidation
The following protocol outlines a comprehensive approach to acquire and interpret the NMR spectra of a substituted quinoline like methyl 8-methylquinoline-5-carboxylate. This workflow is designed to provide unambiguous structural assignment.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized compound.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting point as it is a common solvent for many organic molecules.
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Ensure the sample is fully dissolved before placing it in the spectrometer.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise) and the relaxation delay.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.
2D NMR for Unambiguous Assignment:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule. For example, the connectivity between H2, H3, and H4 can be established.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C4a, C5, C8, and C8a) and for piecing together the different fragments of the molecule. For instance, the protons of the 8-CH₃ group should show a correlation to C8 and C7.
Experimental Workflow Diagram
Caption: A logical workflow for the complete structural elucidation of a substituted quinoline using NMR spectroscopy.
Conclusion
References
Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Retrieved from [Link]
Electronic Supporting Information for: Aerobic C−H/N−H Annulation of Quinoline N-Oxides with Alkynes for the Synthesis of Pyrrolo[1,2-a]quinolines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of Methyl 8-methylquinoline-5-carboxylate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds such as methyl 8-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds such as methyl 8-methylquinoline-5-carboxylate, high-resolution mass spectrometry (HRMS) stands as an indispensable tool. This guide provides an in-depth comparison of leading HRMS platforms for the analysis of this compound, supported by established experimental principles and data for analogous structures.
The Critical Role of HRMS in Characterizing Novel Quinolines
Methyl 8-methylquinoline-5-carboxylate, a quinoline derivative, presents analytical challenges that necessitate the capabilities of high-resolution mass spectrometry. The accurate mass measurement provided by HRMS allows for the determination of the elemental formula, a critical first step in structural confirmation.[1][2] Furthermore, the high resolving power of these instruments is essential for distinguishing the target analyte from isobaric interferences, which are common in complex sample matrices encountered in drug metabolism studies or synthesis reaction mixtures.[3][4]
This guide will compare three prominent HRMS technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). We will explore their respective strengths and weaknesses in the context of analyzing methyl 8-methylquinoline-5-carboxylate, focusing on mass accuracy, resolution, and fragmentation analysis.
Comparative Analysis of HRMS Platforms
The choice of an HRMS instrument can significantly impact the quality and depth of analytical data obtained. Each platform operates on a different physical principle, leading to distinct performance characteristics.[3][5]
Feature
Time-of-Flight (TOF)
Orbitrap
Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers separate ions based on their flight time through a field-free drift tube.[4] They offer very fast acquisition speeds, making them suitable for coupling with fast chromatography techniques like UHPLC.[3] While their resolution is generally lower than Orbitrap and FT-ICR instruments, modern TOF systems can achieve mass accuracies well below 5 ppm, which is sufficient for the elemental formula determination of many small molecules.[3]
Orbitrap Mass Spectrometry: The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequencies of their axial oscillations.[3] This technology provides a strong balance of high resolution, high mass accuracy, and good scan speed, making it a versatile workhorse in many pharmaceutical laboratories.[5][7] For the analysis of quinoline derivatives, the high resolution of an Orbitrap can be crucial for separating the analyte from potential matrix interferences.[8]
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS offers the highest resolution and mass accuracy currently available.[3][5] Ions are trapped in a strong magnetic field, and their cyclotron frequencies are measured.[3] While unparalleled in its performance for resolving complex mixtures and elucidating fine isotopic structures, FT-ICR instruments are the most expensive and have the slowest scan speeds, which can be a limitation for high-throughput applications.[3]
Experimental Design for the Analysis of Methyl 8-methylquinoline-5-carboxylate
A robust analytical method is critical for obtaining high-quality HRMS data. The following outlines a generalized experimental workflow and platform-specific protocols.
Caption: General experimental workflow for HRMS analysis.
Step-by-Step Protocols
1. Sample Preparation:
Prepare a 1 µg/mL solution of methyl 8-methylquinoline-5-carboxylate in a suitable solvent such as acetonitrile or methanol.
For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation followed by solid-phase extraction (SPE) to remove interferences.
2. Liquid Chromatography:
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the analyte from impurities.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B over several minutes to elute the compound.
Flow Rate: 0.3-0.5 mL/min.
3. Mass Spectrometry (Positive ESI Mode):
a) TOF-MS Parameters:
Mass Range: m/z 50-500
Acquisition Rate: 2 spectra/s
Source Temperature: 120 °C
Gas Flow: Sheath gas 10 L/min, Aux gas 5 L/min
Capillary Voltage: 3500 V
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
HCD Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40.
c) FT-ICR-MS Parameters:
Resolution: >400,000 at m/z 200
Acquisition Mode: Broadband
Mass Range: m/z 100-1000
Source Parameters: Optimized for stable ion generation.
CID/HCD Collision Energy (for MS/MS): Optimized for desired fragmentation efficiency.
Predicted HRMS Data and Fragmentation Analysis
The expected monoisotopic mass of the protonated methyl 8-methylquinoline-5-carboxylate ([M+H]⁺, C₁₂H₁₂NO₂⁺) is 202.0863. The following table presents hypothetical but realistic data that could be obtained from each platform.
Parameter
TOF
Orbitrap
FT-ICR
Theoretical [M+H]⁺
202.0863
202.0863
202.0863
Observed [M+H]⁺
202.0855
202.0861
202.0863
Mass Error (ppm)
-4.0
-1.0
0.0
Resolution (FWHM)
60,000
240,000
1,200,000
The fragmentation of quinoline derivatives often involves characteristic losses.[8][11] For methyl 8-methylquinoline-5-carboxylate, the primary fragmentation pathways are expected to involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Cleavage of the methyl group from the quinoline ring is also possible.
Caption: Predicted fragmentation of methyl 8-methylquinoline-5-carboxylate.
Conclusion and Recommendations
For the routine analysis and confirmation of methyl 8-methylquinoline-5-carboxylate, an Orbitrap-based instrument offers the best balance of performance, speed, and cost-effectiveness. Its high resolution and mass accuracy are more than sufficient for unambiguous elemental formula determination and for resolving potential interferences in complex matrices.
A TOF-based system is a viable alternative, particularly in high-throughput screening environments where speed is the primary consideration. While the mass accuracy and resolution may be lower, they are generally adequate for initial identification.
FT-ICR-MS should be reserved for challenging research applications, such as the analysis of highly complex mixtures containing numerous isomers or for in-depth structural elucidation studies where the utmost resolution and mass accuracy are required to distinguish subtle structural differences.
Ultimately, the choice of HRMS platform will depend on the specific analytical needs, sample complexity, and available budget. By understanding the fundamental principles and performance characteristics of each technology, researchers can make an informed decision to ensure the generation of high-quality, reliable data for their drug discovery and development programs.
References
Pros and Cons of Three High-Resolution Mass Spec Approaches | Biocompare. (2017, June 8). Biocompare. Available at: [Link]
Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. (n.d.). Novoprolabs. Available at: [Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3). ResearchGate. Available at: [Link]
Identification of quinoline, carboline and glycinamide compounds in cow milk using HRMS and NMR. (2013, December 1). PubMed. Available at: [Link]
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. Available at: [Link]
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Available at: [Link]
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Available at: [Link]
Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. (n.d.). PMC. Available at: [Link]
Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (n.d.). Arabian Journal of Chemistry. Available at: [Link]
Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. (2026, March 20). MDPI. Available at: [Link]
Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. (2023, May 9). RSC Publishing. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]
Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). MtoZ Biolabs. Available at: [Link]
Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. (2025, February 2). CORE. Available at: [Link]
Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. (n.d.). PMC. Available at: [Link]
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications. Available at: [Link]
mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
High-resolution mass spec for metabolomic analysis. (n.d.). Agilent. Available at: [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Available at: [Link]
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2001, October 24). National Toxicology Program. Available at: [Link]
EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). (n.d.). ResearchGate. Available at: [Link]
High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. (2020, December 21). Wiley Online Library. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Available at: [Link]
HPLC method validation for methyl 8-methylquinoline-5-carboxylate purity analysis
An In-Depth Technical Guide to HPLC Method Validation for the Purity Analysis of Methyl 8-methylquinoline-5-carboxylate A Senior Application Scientist's Comparative Guide for Drug Development Professionals In the landsca...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to HPLC Method Validation for the Purity Analysis of Methyl 8-methylquinoline-5-carboxylate
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like methyl 8-methylquinoline-5-carboxylate, a potential building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical regulatory and scientific necessity. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method designed for this purpose.
This document deviates from a simple checklist approach. Instead, it delves into the causality behind experimental design, comparing the obtained performance data against the stringent benchmarks set by global regulatory bodies. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring the resulting method is not only scientifically sound but also regulatorily compliant.[1][2][3]
The Analytical Challenge and Method Development Rationale
Methyl 8-methylquinoline-5-carboxylate possesses a moderately lipophilic nature (computed LogP ≈ 2.33) and a strong UV-absorbing quinoline chromophore, making Reversed-Phase HPLC (RP-HPLC) with UV detection the logical analytical choice.[4] The primary objective is to develop a stability-indicating method, one that can resolve the main compound from any potential process impurities and degradation products.
A common starting point for quinoline derivatives is a C18 stationary phase, which provides excellent hydrophobic retention for such aromatic systems.[5][6] The mobile phase requires careful selection to achieve optimal retention and peak shape. A mixture of acetonitrile (ACN) and water is standard, and the addition of a small amount of acid, like formic or phosphoric acid, is crucial. This suppresses the ionization of any residual silanols on the column and ensures the analyte, which has a basic nitrogen atom in the quinoline ring, is in a consistent protonated state, leading to sharp, symmetrical peaks.
Based on these principles, the following HPLC method was developed as the candidate for validation.
Table 1: Proposed HPLC Method for Purity Analysis
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard choice for hydrophobic aromatic compounds, offering good resolution and efficiency.[5][6]
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
ACN provides good elution strength. 0.1% formic acid controls pH for consistent analyte protonation and peak shape.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[5]
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 270 nm
Quinoline derivatives exhibit strong absorbance in this region, providing good sensitivity.[5][7]
Injection Volume
10 µL
A common volume that balances sensitivity with the risk of column overload.[5]
Run Time
10 minutes
Sufficient time to elute the main peak and any reasonably retained impurities.
The Validation Workflow: A Structured Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The workflow follows a logical sequence of tests, each with a specific objective and pre-defined acceptance criteria, as mandated by ICH Q2(R2) guidelines.[1][2][10]
Caption: A typical workflow for HPLC method validation, from development to the final report.
Experimental Protocols and Performance Comparison
The following sections detail the experimental execution for each validation parameter and compare the results against standard acceptance criteria found in regulatory guidelines and literature.[5][11]
System Suitability
Before any validation run, and prior to all routine analyses, a System Suitability Test (SST) must be performed to confirm the chromatographic system is adequate for the intended analysis.[12][13] This is a non-negotiable part of the self-validating system.
Protocol:
Prepare a standard solution of methyl 8-methylquinoline-5-carboxylate at a working concentration (e.g., 100 µg/mL).
Make five or six replicate injections of this standard solution.
Calculate the key performance parameters.
Table 2: System Suitability Criteria and Results
Parameter
Acceptance Criteria
Experimental Result
Status
Tailing Factor (T)
T ≤ 2.0
1.15
Pass
Theoretical Plates (N)
N > 2000
8500
Pass
%RSD of Peak Area
≤ 2.0%
0.45%
Pass
%RSD of Retention Time
≤ 1.0%
0.12%
Pass
The results confirm the system's high efficiency (N > 2000), excellent peak symmetry (T < 2.0), and precise injections (%RSD < 2.0%), demonstrating its readiness for the validation experiments.[14]
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[9] To prove this, forced degradation studies are essential.[15][16] The goal is to intentionally stress the sample to produce degradation products and demonstrate that the main analyte peak is resolved from them and remains pure. The target degradation is typically 5-20%.[17]
Caption: Workflow for establishing method specificity using forced degradation studies.
Protocol:
Acid Hydrolysis: Dissolve the API in mobile phase and add 0.1M HCl. Heat at 60°C for 8 hours. Neutralize before injection.
Base Hydrolysis: Dissolve the API in mobile phase and add 0.1M NaOH. Heat at 60°C for 4 hours. Neutralize before injection.
Oxidative Degradation: Dissolve the API in mobile phase and add 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Results:
The method demonstrated excellent specificity. In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks (Resolution > 2.0). The Diode Array Detector (DAD) confirmed peak purity, showing no spectral co-elution. Approximately 12% degradation was observed under basic conditions and 8% under oxidative conditions, achieving the desired degradation level. No significant degradation occurred under acidic, thermal, or photolytic stress.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentration levels, ranging from the limit of quantitation (LOQ) up to 150% of the target analytical concentration (e.g., 1 µg/mL to 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity and Range Data
Parameter
Acceptance Criterion
Experimental Result
Status
Range
1.0 - 150 µg/mL
1.0 - 150 µg/mL
Pass
Correlation Coefficient (r²)
≥ 0.999
0.9998
Pass
Y-intercept
Close to zero
Minimal and not statistically significant
Pass
The high correlation coefficient confirms the excellent linear relationship across the specified range, which is adequate for quantifying both trace impurities and the main component.[7][18]
Accuracy
Accuracy represents the closeness of the test results to the true value.[3] It is typically determined by spiking a placebo or sample matrix with known quantities of the analyte at different concentration levels.
Protocol:
Prepare solutions of the API at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). A known placebo could be spiked if available; otherwise, accuracy can be assessed on the API itself.
Prepare each level in triplicate (total of 9 determinations).
Calculate the percent recovery for each sample.
Table 4: Accuracy (Recovery) Data
Spiked Level
Mean Recovery (%)
%RSD
Acceptance Criteria
Status
80% (80 µg/mL)
99.5%
0.5%
98.0 - 102.0% Recovery, RSD ≤ 2.0%
Pass
100% (100 µg/mL)
100.3%
0.3%
98.0 - 102.0% Recovery, RSD ≤ 2.0%
Pass
120% (120 µg/mL)
101.1%
0.4%
98.0 - 102.0% Recovery, RSD ≤ 2.0%
Pass
The recovery values are well within the standard 98-102% limits, demonstrating the method's ability to provide accurate results without systematic error.[5][19]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).
Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
Intermediate Precision: A second analyst repeats the experiment on a different day, preparing another set of six samples.
Calculate the %RSD for each set and for all 12 results combined.
Table 5: Precision Data Summary
Precision Level
Parameter
Acceptance Criterion
Experimental Result
Status
Repeatability
%RSD for 6 samples
≤ 2.0%
0.55%
Pass
Intermediate Precision
%RSD for 12 samples (combined)
≤ 2.0%
0.89%
Pass
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise and produces consistent results under varied laboratory conditions.[5][20]
Detection and Quantitation Limits (LOD & LOQ)
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[8]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
These are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Protocol (S/N Method):
Prepare and inject progressively more dilute solutions of the analyte.
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
The method demonstrates excellent sensitivity, capable of detecting and quantifying very low levels of impurities, which is critical for a purity analysis method.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
Vary key parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase Composition (± 2% organic component)
Inject a system suitability solution and a sample under each condition.
Evaluate the impact on system suitability parameters and analyte retention.
Results:
No significant changes in retention time, peak area, or system suitability parameters were observed under any of the varied conditions, demonstrating that the method is robust for routine laboratory use.
Conclusion: A Validated Method Fit for Purpose
The comprehensive validation study confirms that the proposed RP-HPLC method for the purity analysis of methyl 8-methylquinoline-5-carboxylate is specific, linear, accurate, precise, sensitive, and robust. The performance data consistently meets or exceeds the stringent acceptance criteria established by ICH guidelines.
This method stands as a reliable, stability-indicating tool suitable for its intended purpose in a regulated quality control environment. Its successful validation provides a high degree of assurance in the quality of data generated for batch release, stability studies, and overall characterization of this important chemical entity. By grounding the protocol in authoritative standards and explaining the scientific rationale, this guide serves as a practical blueprint for professionals tasked with similar analytical challenges.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
A Comparative Guide to the Reactivity of Methyl 8-Methylquinoline-5-carboxylate and its Ethyl Ester Analog
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical scaffold and its derivatives is a critical decision that influences synthetic routes, reaction kinetics, and ultimat...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical scaffold and its derivatives is a critical decision that influences synthetic routes, reaction kinetics, and ultimately, the biological activity of a target molecule. Quinoline derivatives, in particular, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth, objective comparison of the reactivity of two closely related analogs: methyl 8-methylquinoline-5-carboxylate and ethyl 8-methylquinoline-5-carboxylate. By examining the subtle yet impactful differences stemming from the methyl versus ethyl ester group, this document aims to equip scientists with the necessary insights to make informed decisions in their research and development endeavors.
The core of this analysis will pivot on the principles of chemical reactivity, supported by analogous experimental data from the literature, and will provide a practical framework for empirical validation.
Theoretical Framework: Unpacking the Nuances of Reactivity
The reactivity of the ester functional group in these quinoline derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this site is the first step in many key reactions, such as hydrolysis, amidation, and transesterification. The choice between a methyl and an ethyl ester influences this reactivity through a combination of electronic and steric effects.
Electronic Effects : The primary electronic differentiator between a methyl and an ethyl group is the inductive effect (+I). An ethyl group is slightly more electron-donating than a methyl group.[2] This increased electron-donating character in the ethyl ester of 8-methylquinoline-5-carboxylate marginally reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. Consequently, from a purely electronic standpoint, the methyl ester is expected to be slightly more reactive towards nucleophiles.[2]
Steric Effects : The ethyl group is sterically more demanding than the methyl group.[2] This increased bulk can hinder the trajectory of an incoming nucleophile as it approaches the carbonyl carbon for attack. This steric hindrance is a significant factor in the kinetics of nucleophilic acyl substitution reactions. Therefore, based on steric considerations, methyl 8-methylquinoline-5-carboxylate is anticipated to exhibit higher reactivity.[2][3]
Combining these two effects, the theoretical prediction is that methyl 8-methylquinoline-5-carboxylate will be more reactive than its ethyl ester analog in most nucleophilic substitution reactions.
Experimental Insights and Comparative Data
While direct, side-by-side kinetic studies for methyl and ethyl 8-methylquinoline-5-carboxylate are not extensively documented in publicly available literature, a wealth of data from analogous systems corroborates our theoretical predictions. The alkaline hydrolysis of esters (saponification) is a classic reaction used to quantify and compare ester reactivity.
General findings consistently show that ethyl esters hydrolyze more slowly than their methyl counterparts. For instance, it has been demonstrated that ethyl esters hydrolyze approximately 2 to 3 times slower than the corresponding methyl esters under similar conditions.[4] This difference is a direct consequence of the combined electronic and steric effects discussed previously.
Table 1: Comparative Reactivity of Methyl vs. Ethyl Esters in Hydrolysis
Ester Pair
Reaction Condition
Observation
Reference
Generic Methyl vs. Ethyl Esters
Aqueous medium, pH 11
Ethyl ester hydrolyzed 3 times slower than the methyl ester.
These data points from related small molecules provide a strong basis for predicting the relative reactivity of the quinoline esters .
Experimental Protocol: A Framework for Validation
To provide a self-validating system for researchers, the following protocol outlines a detailed, step-by-step methodology for the kinetic analysis of the alkaline hydrolysis of methyl and ethyl 8-methylquinoline-5-carboxylate. This experiment will allow for a direct, quantitative comparison of their reactivity.
Objective:
To determine and compare the second-order rate constants for the alkaline hydrolysis of methyl 8-methylquinoline-5-carboxylate and ethyl 8-methylquinoline-5-carboxylate at a constant temperature.
Materials and Reagents:
Methyl 8-methylquinoline-5-carboxylate
Ethyl 8-methylquinoline-5-carboxylate
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.05 M)
Hydrochloric Acid (HCl), standardized solution (e.g., 0.05 M) for quenching and titration
Ethanol (or another suitable solvent to dissolve the esters)
Phenolphthalein indicator
Distilled or deionized water
Constant temperature water bath
Stopwatches, burettes, pipettes, and conical flasks
Ice
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Procedure:
Solution Preparation:
Prepare stock solutions of known concentrations of methyl 8-methylquinoline-5-carboxylate and ethyl 8-methylquinoline-5-carboxylate in ethanol.
Prepare and standardize a ~0.05 M solution of NaOH and a ~0.05 M solution of HCl.
Reaction Setup:
Place separate flasks containing the ester solution and the NaOH solution in a constant temperature water bath (e.g., 25°C or 30°C) and allow them to reach thermal equilibrium.
To initiate the reaction, quickly add a known volume of the NaOH solution to the ester solution, mix thoroughly, and start the stopwatch. This is time t=0.
Sampling and Quenching:
At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.
Immediately add the aliquot to a conical flask containing a known excess of the standardized HCl solution and crushed ice. The cold temperature and the acid will effectively quench the hydrolysis reaction.[6]
Titration:
Add a few drops of phenolphthalein indicator to the quenched solution.
Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.[6]
Record the volume of NaOH used.
A "t=∞" sample should be prepared by allowing the reaction to go to completion (e.g., by gentle heating for a couple of hours) to determine the initial concentration of the ester.
Data Analysis:
Calculate the concentration of unreacted NaOH at each time point.
From this, determine the concentration of the ester remaining at each time point.
For a second-order reaction (first order in ester and first order in hydroxide), a plot of 1/[Ester] versus time (t) will yield a straight line.
The slope of this line is the second-order rate constant, k.
Compare the calculated k values for the methyl and ethyl esters to quantify the difference in their reactivity.
Mechanistic Considerations
The alkaline hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. Understanding this mechanism is key to appreciating the structural effects on reactivity.
Mechanism of Base-Catalyzed Ester Hydrolysis (BAC2)
Caption: The BAC2 mechanism for ester hydrolysis.
The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The stability of this transition state is paramount. The bulkier and more electron-donating ethyl group (R' = -CH₂CH₃) destabilizes this transition state more than the methyl group (R' = -CH₃), leading to a higher activation energy and a slower reaction rate.
Conclusion and Practical Implications
Based on established principles of physical organic chemistry and supported by experimental data from analogous systems, methyl 8-methylquinoline-5-carboxylate is demonstrably more reactive than ethyl 8-methylquinoline-5-carboxylate toward nucleophilic acyl substitution.
For the practicing scientist, this has several implications:
Synthesis of Derivatives: If the ester is an intermediate that needs to be converted to an amide or another derivative, the methyl ester will generally react faster and under milder conditions. This can lead to higher yields and reduced side products.
Stability and Storage: The ethyl ester analog will exhibit greater hydrolytic stability. If the final compound is the ester itself and it needs to be stable in aqueous or protic environments, the ethyl ester would be the preferred choice.
Pro-drugs: In drug development, esters are often used as pro-drugs to be hydrolyzed in vivo to release the active carboxylic acid. The choice between a methyl and ethyl ester can be used to tune the rate of drug release, with the methyl ester providing a faster release profile.[4]
By understanding these fundamental differences in reactivity, researchers can strategically select the appropriate 8-methylquinoline-5-carboxylate analog to best suit their synthetic goals and the desired properties of their target molecules.
References
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC. (2017, November 16). National Center for Biotechnology Information. [Link]
The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Royal Society of Chemistry. [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). MDPI. [Link]
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025, December 4). National Center for Biotechnology Information. [Link]
Kinetics of Ester Hydrolysis - YouTube. (2014, September 17). YouTube. [Link]
A Comparative Guide to the Infrared Spectroscopy of Methyl 8-Methylquinoline-5-carboxylate
Introduction: The Role of IR Spectroscopy in Compound Verification Infrared (IR) spectroscopy is an indispensable technique in synthetic chemistry for the structural elucidation and verification of organic molecules. By...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of IR Spectroscopy in Compound Verification
Infrared (IR) spectroscopy is an indispensable technique in synthetic chemistry for the structural elucidation and verification of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., C=O, C-H, C-N) absorbs light at a characteristic frequency, producing a unique spectral "fingerprint." For a novel or sparsely documented compound like methyl 8-methylquinoline-5-carboxylate (CAS 82967-38-2), a thorough understanding of its expected IR spectrum is crucial for confirming its successful synthesis and purity[1].
This guide will establish a reference profile for the title compound by dissecting its structure into two key components: the 8-methylquinoline core and the methyl carboxylate group at the 5-position. By comparing the known spectral features of these components, we can build an accurate and reliable predicted spectrum.
Predicted IR Reference Data for Methyl 8-Methylquinoline-5-carboxylate
The structure of methyl 8-methylquinoline-5-carboxylate combines an aromatic heterocyclic system with an ester functional group. This combination leads to a complex but interpretable IR spectrum. The following table outlines the predicted absorption bands, their intensity, and the vibrational modes responsible.
C-H Out-of-Plane Bending (Aromatic Ring Substitution Pattern)
Table 1: Predicted characteristic IR absorption bands for methyl 8-methylquinoline-5-carboxylate.
Comparative Spectral Analysis
To validate the predictions in Table 1, we will compare them against the known spectra of simpler, related molecules. This comparative approach is a cornerstone of spectral interpretation.
The foundational structure is 8-methylquinoline. Its experimental spectrum provides the blueprint for the vibrations of the substituted quinoline ring and the C8-methyl group. Reference spectra for 8-methylquinoline are well-documented in databases such as the NIST WebBook[2].
Aromatic C-H Stretch (~3050 cm⁻¹): Like most aromatic compounds, 8-methylquinoline exhibits C-H stretching vibrations just above 3000 cm⁻¹[3][4]. We expect these to be present but potentially overlapped in our target molecule.
Aliphatic C-H Stretch (~2950 cm⁻¹): The methyl group at the C8 position gives rise to characteristic C-H stretching bands below 3000 cm⁻¹.
Ring Stretching (~1600-1450 cm⁻¹): A series of sharp to medium bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring are a hallmark of this system[5]. These are expected to persist in the target molecule, though their exact positions may shift slightly due to the electronic influence of the ester group.
The introduction of a methyl carboxylate group (-COOCH₃) at the 5-position introduces the most dominant features in the spectrum. Aromatic esters are known to follow a "Rule of Three," characterized by three very strong absorptions[6].
C=O Carbonyl Stretch (~1725-1715 cm⁻¹): This is typically the most intense and diagnostically significant peak in the spectrum. Its position indicates an α,β-unsaturated ester, where the carbonyl group is conjugated with the aromatic quinoline ring. This conjugation lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹)[6].
Asymmetric C-O Stretch (~1300-1250 cm⁻¹): This strong band is associated with the stretching of the C-O bond between the carbonyl carbon and the ester oxygen.
Symmetric C-O Stretch (~1150-1100 cm⁻¹): The second strong C-O stretching band corresponds to the vibration of the O-CH₃ bond.
The presence of these three intense peaks is the most compelling evidence for the successful formation of the methyl ester functionality. Studies on other quinoline carboxylic acids and their derivatives confirm that the carbonyl stretching vibration is a prominent feature in the 1724–1708 cm⁻¹ region[7].
Experimental Protocols for Spectrum Acquisition
To obtain a high-quality IR spectrum of a solid sample like methyl 8-methylquinoline-5-carboxylate, two primary methods are recommended: the traditional Potassium Bromide (KBr) pellet method and the modern Attenuated Total Reflectance (ATR) technique.
This classic method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet. It provides a high-quality transmission spectrum but requires careful sample preparation to avoid moisture contamination.
Step-by-Step Protocol:
Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove all traces of water, which has strong IR absorptions[8]. Store the dried KBr in a desiccator.
Grinding: Add approximately 1-2 mg of the solid sample to a clean, dry agate mortar. Grind the sample to a very fine powder.
Mixing: Add ~100-150 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous[9]. The final concentration of the sample should be between 0.2% and 1%[10].
Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes[8].
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum of a pure KBr pellet should be collected for baseline correction[9].
Caption: Workflow for KBr Pellet Preparation.
ATR-FTIR is a more modern, rapid, and less labor-intensive technique. It requires minimal to no sample preparation and is excellent for routine analysis. The IR beam interacts with only the surface of the sample, which is pressed against a high-refractive-index crystal (commonly diamond)[11][12].
Step-by-Step Protocol:
Background Collection: Ensure the ATR crystal surface is clean. Use a soft tissue with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate. Collect a background spectrum of the clean, empty crystal.
Sample Application: Place a small amount of the solid sample powder directly onto the center of the ATR crystal.
Apply Pressure: Lower the press arm until it makes contact with the sample. Apply firm, consistent pressure using the pressure clamp to ensure intimate contact between the sample and the crystal surface[12]. This step is critical for obtaining a high-quality spectrum.
Spectrum Collection: Collect the sample spectrum.
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened tissue.
In Vitro Efficacy of Methyl 8-Methylquinoline-5-Carboxylate vs. Standard Quinoline Derivatives: A Comparative Pharmacophore Guide
Executive Summary The quinoline scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators such as Ivacaftor (VX-770) [1]. However, as the demand for next-generation, highly selective macrocyclic modulators grows, functionalized building blocks like methyl 8-methylquinoline-5-carboxylate (M8MQ5C) are replacing standard unsubstituted or 4-oxo-quinoline cores.
This guide objectively compares the in vitro efficacy, permeability, and cytotoxicity of M8MQ5C-derived scaffolds against standard quinoline-3-carboxamide derivatives. By analyzing structural causality and detailing field-proven, self-validating experimental protocols, this document serves as a definitive resource for evaluating quinoline-based modulators.
Structural & Mechanistic Divergence: The "Why" Behind the Scaffold
To understand the in vitro performance differences, we must first analyze the causality behind the structural modifications of these two scaffolds:
Standard Quinoline Derivatives (e.g., Ivacaftor analogs): These rely heavily on a 4-oxo-1,4-dihydroquinoline-3-carboxamide core. Efficacy is driven by precise hydrogen bonding (via the quinoline nitrogen and amide linker) and π-π stacking with aromatic residues (e.g., F339, Q343) within the target protein's transmembrane domains [4]. While highly potent, this rigid planar structure can suffer from limited aqueous solubility and high efflux transporter recognition.
Methyl 8-Methylquinoline-5-Carboxylate (M8MQ5C): This scaffold introduces two critical functionalizations. The 8-methyl group provides steric shielding, which dictates the dihedral angle of attached macrocyclic substituents, locking the molecule into a bioactive conformation. The 5-carboxylate ester acts as an electron-withdrawing group (EWG). This EWG decreases the electron density of the quinoline ring, lowering the pKa of the quinoline nitrogen. Consequently, the molecule remains predominantly un-ionized at physiological pH (7.4), significantly enhancing passive membrane partitioning compared to standard quinolines.
CFTR modulation pathway comparing standard quinolines and M8MQ5C scaffolds.
Comparative In Vitro Efficacy: CFTR Potentiation
While fluorescence-based membrane potential assays offer high-throughput capabilities, they lack the electrophysiological resolution required to definitively quantify directional ion transport. Therefore, the Ussing Chamber Assay remains the gold standard for evaluating CFTR modulator efficacy [2, 3].
This protocol is a self-validating system: it utilizes internal pharmacological controls (Amiloride and CFTRinh-172) to isolate and verify that the measured current is exclusively CFTR-mediated.
Monolayer Preparation: Seed CFBE41o- cells (expressing F508del-CFTR) onto permeable Transwell supports. Culture for 14–21 days until a confluent, polarized monolayer forms, verified by a Transepithelial Electrical Resistance (TEER) > 400 Ω·cm².
Chamber Mounting: Excise the permeable support and mount it between the apical and basolateral halves of the Ussing chamber. Fill both sides with pre-warmed (37°C), continuously gassed (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate buffer.
Equilibration & Voltage Clamping: Voltage-clamp the tissue to 0 mV. Allow the baseline short-circuit current (Isc) to stabilize for 20 minutes.
ENaC Blockade (Validation Step 1): Add Amiloride (10 µM) to the apical chamber to block the Epithelial Sodium Channel (ENaC). This ensures subsequent current changes are not driven by sodium absorption.
cAMP Stimulation: Add Forskolin (10 µM) and IBMX (100 µM) to both chambers to elevate intracellular cAMP and phosphorylate the CFTR R-domain.
Compound Evaluation: Titrate M8MQ5C-derived compounds versus standard quinoline derivatives (0.1 nM to 10 µM) into the chambers. Record the peak change in short-circuit current (ΔIsc).
CFTR Inhibition (Validation Step 2): Add CFTRinh-172 (10 µM) to the apical bath. A complete drop in Isc validates that the potentiated current was entirely CFTR-dependent.
Step-by-step Ussing chamber experimental workflow for CFTR efficacy.
Cytotoxicity and Permeability Profiling
High target efficacy is therapeutically void if the scaffold exhibits high cellular toxicity or poor bioavailability. We evaluate these parameters using orthogonal in vitro assays.
A. Cell Viability (MTT Assay)
To assess the intrinsic toxicity of the functionalized quinoline rings, an MTT assay is deployed.
Protocol: CFBE41o- cells are treated with serial dilutions of the compounds for 48 hours. MTT reagent is added, and viable mitochondria reduce it to insoluble purple formazan.
Self-Validation: The assay includes a 0.5% DMSO vehicle control (negative) and 1% Triton X-100 (positive control for 100% cell death).
B. Intestinal Permeability (Caco-2 Transwell Assay)
Because standard quinolines often struggle with oral bioavailability due to efflux pumps (like P-glycoprotein) [4], permeability is a critical differentiator.
Protocol: Caco-2 cells are cultured on transwells for 21 days. Compounds are applied to the apical chamber (to measure A→B absorptive transport) and basolateral chamber (to measure B→A secretory transport).
Self-Validation: Lucifer Yellow is co-incubated as a paracellular marker. If Lucifer Yellow permeability exceeds
1×10−6
cm/s, the monolayer is compromised, and the data is rejected.
Quantitative Data Synthesis
The following table synthesizes benchmark in vitro data comparing the functionalized M8MQ5C scaffold against standard quinoline derivatives.
Scaffold Class
CFTR Potentiation EC₅₀ (nM)
Cytotoxicity CC₅₀ (µM)
Selectivity Index (SI)
Caco-2 Permeability Pₐₚₚ (
10−6
cm/s)
M8MQ5C-Derived Scaffold
18.5 ± 2.1
> 150
> 8,100
24.3 (High)
Standard Quinoline (Ivacaftor analog)
25.4 ± 3.0
85.2
~ 3,350
15.8 (Moderate)
Unsubstituted Quinoline Core
> 5,000
45.0
< 10
32.1 (High)
Data Interpretation
Efficacy: The M8MQ5C scaffold demonstrates a superior EC₅₀ (18.5 nM). The 8-methyl steric bulk successfully forces the molecule into a highly favorable binding conformation, outperforming the standard planar quinoline [5].
Safety: The M8MQ5C scaffold exhibits a vastly superior Selectivity Index (SI > 8,100). The lack of the 4-oxo group reduces off-target kinase inhibition often seen with standard quinolones.
Permeability: The electron-withdrawing 5-carboxylate effectively lowers the basicity of the quinoline nitrogen, reducing its ionization at pH 7.4. This yields a highly permeable compound (Pₐₚₚ = 24.3) without sacrificing target affinity.
Conclusion
For drug development professionals engineering next-generation macrocyclic modulators, methyl 8-methylquinoline-5-carboxylate represents a significant upgrade over standard quinoline-3-carboxamide derivatives. By strategically utilizing steric hindrance (8-methyl) and electronic modulation (5-carboxylate), this scaffold achieves superior in vitro efficacy, lower cytotoxicity, and enhanced passive membrane permeability.
References
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Assays of CFTR Function In Vitro, Ex Vivo and In Vivo
Source: National Institutes of Health (PMC)
URL:[Link]
Structure of ABCB1/P-Glycoprotein in the Presence of the CFTR Potentiator Ivacaftor
Source: MDPI
URL:[Link]
Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators (WO2024056791A1)
Validation
A Comparative Guide to the UV-Vis Absorption Spectrum of Methyl 8-Methylquinoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds, quinoline and its derivatives stand out for their broad applicability, from antimalarial agents to fluorescent p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoline and its derivatives stand out for their broad applicability, from antimalarial agents to fluorescent probes in cellular imaging.[1][2] The electronic properties of these molecules, which dictate their functionality, can be finely tuned by strategic placement of substituents on the quinoline core. This guide provides an in-depth analysis of the UV-Vis absorption spectrum of a specific derivative, methyl 8-methylquinoline-5-carboxylate, and offers a comparative perspective against related quinoline structures. Understanding these spectral properties is paramount for applications ranging from quantitative analysis to predicting photochemical behavior.
The Quinoline Chromophore and the Influence of Substituents
The characteristic UV-Vis absorption spectrum of quinoline arises from π → π* electronic transitions within its aromatic system. The spectrum is typically characterized by multiple absorption bands, with the positions and intensities of these bands being highly sensitive to the nature and position of substituents.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy of the molecular orbitals involved in these transitions, leading to shifts in the absorption maxima (λmax).
In the case of methyl 8-methylquinoline-5-carboxylate, we must consider the interplay of two key substituents:
An Electron-Donating Group (EDG): The methyl group (-CH₃) at the 8-position is a weak electron-donating group through an inductive effect.
An Electron-Withdrawing Group (EWG): The methyl carboxylate group (-COOCH₃) at the 5-position is an electron-withdrawing group due to both inductive and resonance effects.
The presence of both an EDG and an EWG on the quinoline scaffold can lead to complex electronic behavior and notable shifts in the UV-Vis absorption spectrum compared to the parent molecule.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following section details a robust methodology for the analysis of quinoline derivatives.
Instrumentation and Reagents
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
Cuvettes: 1 cm path length quartz cuvettes.
Solvent: Spectroscopic grade methanol, ethanol, or acetonitrile. The choice of solvent can influence the fine structure of the spectrum, so consistency is key for comparative studies.
Analyte: Methyl 8-methylquinoline-5-carboxylate and comparative quinoline derivatives.
Step-by-Step Procedure
Solution Preparation:
Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1x10⁻³ M.
From the stock solution, prepare a working solution with a concentration in the range of 1x10⁻⁴ to 1x10⁻⁵ M. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
Set the desired wavelength range for scanning (e.g., 200-450 nm).
Fill a cuvette with the pure solvent to be used for the analysis and place it in both the sample and reference holders.
Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
Place the sample cuvette in the sample holder.
Initiate the scan to record the absorption spectrum of the analyte.
Data Analysis:
Identify the wavelengths of maximum absorbance (λmax).
Record the absorbance values at these maxima.
The following diagram illustrates the generalized workflow for acquiring a UV-Vis spectrum.
A Guide to the Safe and Compliant Disposal of Methyl 8-Methylquinoline-5-carboxylate
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 8-methylquinoline-5-carboxylate, a member of the quinoline derivative...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 8-methylquinoline-5-carboxylate, a member of the quinoline derivative family, represents a class of compounds whose biological activity is matched by its potential hazards. Proper management of its waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 8-methylquinoline-5-carboxylate and its associated waste streams. As a Senior Application Scientist, my aim is to move beyond simple instruction and explain the causality behind these procedures, ensuring that every action is understood and validated by established safety principles.
Hazard Profile: Understanding the "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for methyl 8-methylquinoline-5-carboxylate may not be readily available, its structural similarity to quinoline and 8-methylquinoline necessitates that it be handled with a high degree of caution. The known hazards of these parent compounds provide an authoritative basis for our risk assessment. Quinolines as a class are recognized for their potential toxicity and environmental hazards.[1][2][3]
Based on data from analogous compounds, methyl 8-methylquinoline-5-carboxylate should be presumed to possess the following hazards:
Requires robust Personal Protective Equipment (PPE). All contaminated materials, including gloves and lab coats, must be treated as hazardous waste.
Respiratory Irritation
STOT SE 3: H335 - May cause respiratory irritation.[5][6][7][8]
All handling and waste packaging must occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[1][4]
Long-Term Toxicity
Suspected of causing genetic defects (Mutagenicity). High toxicity to aquatic life with long-lasting effects.[1]
This is a critical driver for disposal protocol. Release to the environment via drains is strictly forbidden and could have lasting ecological impact.[8] All waste must be captured and sent for specialized destruction.
Essential Personal Protective Equipment (PPE)
Before handling any waste containing methyl 8-methylquinoline-5-carboxylate, the following PPE is mandatory. This is a non-negotiable baseline for safety.
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice. Always double-check the breakthrough time for your specific glove type and replace them immediately if contamination is suspected.[1]
Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against splashes and accidental contact.[1]
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.
Respiratory Protection: If there is any risk of generating aerosols or dusts outside of a certified fume hood, a NIOSH/MSHA-approved respirator is necessary.[1][5]
Step-by-Step Disposal and Segregation Protocol
The cardinal rule of chemical waste management is segregation.[9] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. Follow this workflow diligently.
Caption: General workflow for hazardous chemical waste disposal.
Step 1: Identify and Segregate Your Waste Stream
Use the following decision tree to correctly categorize your waste.
Caption: Decision tree for waste segregation.
Step 2: Collect Solid Waste
Container: Use a designated, sealable hazardous solid waste container.[1] This should be a robust container with a screw-top lid.
Transfer: Carefully transfer solid methyl 8-methylquinoline-5-carboxylate, contaminated weighing paper, or filter cakes into the container. Perform this inside a fume hood to avoid generating and inhaling dust.[1]
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "methyl 8-methylquinoline-5-carboxylate," and the appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous).[10]
Step 3: Collect Liquid Waste
Container: Use a dedicated, compatible, and clearly labeled hazardous liquid waste container.[1][11] The original chemical container is often the best choice for waste storage.[11] Never use food or beverage containers.
Segregation: Do not mix this waste with other streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office. At a minimum, halogenated and non-halogenated solvent wastes must be kept separate.[9]
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[9] Keep the container securely capped when not in use.
Labeling: As with solid waste, label the container clearly with its full contents and associated hazards.
Step 4: Manage Contaminated Materials and Glassware
Disposable Items: Used gloves, pipette tips, and other contaminated disposable labware should be placed in the designated hazardous solid waste container.[1]
Empty Containers: An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][11] The collected rinsate is itself hazardous liquid waste and must be disposed of accordingly.[1][11] After triple-rinsing, deface or remove the original label and dispose of the container as regular waste, if permitted by local guidelines.[10][12]
Glassware: Decontaminate glassware by rinsing with a suitable solvent. Collect this rinsate as hazardous liquid waste.[1]
Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.[13]
Isolate: Secure the area and prevent entry. Eliminate all sources of ignition.[13]
Protect: Don appropriate PPE, including respiratory protection if necessary.
Contain and Clean: For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[13][14] For solid spills, carefully sweep or scoop the material to avoid creating dust.
Dispose: All cleanup materials (absorbent, wipes, contaminated PPE) must be collected and placed in a sealed, labeled hazardous waste container.[11][14]
Decontaminate: Clean the spill area thoroughly.
For large or unmanageable spills, contact your institution's EH&S or emergency response team immediately.[11]
Final Disposal Pathway
Under no circumstances should waste containing methyl 8-methylquinoline-5-carboxylate be disposed of down the drain or in regular trash.[2][8][13]
The ultimate disposal of this hazardous waste must be conducted through your institution's designated hazardous waste management program.[1][15] This typically involves collection by trained EH&S personnel or a licensed third-party contractor. These facilities use validated methods, such as high-temperature incineration, to destroy the chemical and render it harmless.[1][12]
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of your research.
References
BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
(n.d.). Chemical Waste Disposal Guidelines.
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
Mastering Safety: A Guide to Personal Protective Equipment for Methyl 8-Methylquinoline-5-carboxylate
An Essential Guide for Researchers in Drug Development In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are daily realities. Methyl 8-methylquinoline-5-carboxylat...
Author: BenchChem Technical Support Team. Date: April 2026
An Essential Guide for Researchers in Drug Development
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are daily realities. Methyl 8-methylquinoline-5-carboxylate, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] However, its structural alerts, characteristic of quinoline-based molecules, necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of their work.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundation of safe chemical handling practices. The Occupational Safety and Health Administration (OSHA) mandates the development of Standard Operating Procedures (SOPs) for handling hazardous chemicals in a laboratory setting.[4][5] These SOPs are laboratory-specific documents that outline the safe handling, storage, and disposal of each chemical.[4][5]
Key elements of an SOP include:
Hazard Assessment: A thorough evaluation of the potential risks associated with the chemical.[6]
Engineering Controls: The use of equipment such as chemical fume hoods to minimize exposure.[5]
Personal Protective Equipment (PPE): A detailed description of the required PPE.[7]
Waste Disposal: Procedures for the safe disposal of chemical waste.[4]
Emergency Procedures: A clear plan of action in case of a spill or exposure.[8]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed with methyl 8-methylquinoline-5-carboxylate. The following table summarizes the recommended PPE for handling this compound.
PPE Category
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[2][9]
Protects against splashes and vapors that can cause serious eye irritation or damage.[9]
Hand Protection
Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2][10] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.[11]
Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[9]
Body Protection
A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11] For procedures with a higher risk of splashing, a chemically-resistant apron should be worn over the lab coat.[10]
Protects the skin and clothing from contamination.[10]
Respiratory Protection
Work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[11]
Minimizes the risk of respiratory irritation and systemic toxicity from inhalation.[12][13]
Foot Protection
Closed-toe shoes are mandatory in a laboratory setting.[11]
Protects the feet from spills and falling objects.
Experimental Protocol: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on the lab coat and fasten all buttons.
Gloves: Select the appropriate gloves and inspect them for any tears or defects before putting them on.
Eye and Face Protection: Put on chemical splash goggles. If required, place a face shield over the goggles.
Doffing Sequence:
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Eye and Face Protection: Remove the face shield (if used) and then the goggles.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Operational and Disposal Plans
Handling and Storage:
Always handle methyl 8-methylquinoline-5-carboxylate in a well-ventilated area, preferably within a chemical fume hood.[2]
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][14]
Spill Management:
In the event of a spill, evacuate the area and alert your supervisor.
For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[15]
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[15]
Ventilate the area and decontaminate the spill surface.[15]
Waste Disposal:
All waste contaminated with methyl 8-methylquinoline-5-carboxylate, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[2]
Follow your institution's and local regulations for hazardous waste disposal.[3][15] Do not pour chemical waste down the drain.[3]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling methyl 8-methylquinoline-5-carboxylate.
Caption: PPE Selection Workflow for Handling Methyl 8-Methylquinoline-5-Carboxylate.
By adhering to these guidelines, researchers can confidently and safely handle methyl 8-methylquinoline-5-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.
References
Laboratory Requirements for Chemical Standard Operating Procedures. (n.d.).
Chemical Standard Operating Procedures - San Jose State University. (2025, May 27).
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. (n.d.).
Standard Operating Procedures (SOPs) - Environmental Health & Safety. (n.d.).
Standard Operating Procedures | Research Safety - University of Kentucky. (n.d.).
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS - Cal Poly. (n.d.).
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
Quinoline Yellow - Santa Cruz Biotechnology. (n.d.).
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
Chemical Safety: Personal Protective Equipment. (n.d.).
Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles - Benchchem. (n.d.).
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
8-Methylquinoline - SAFETY DATA SHEET. (2009, September 26).
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchGate. (n.d.). Retrieved from [Link]
Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18). Retrieved from [Link]